N-Acetyl-3-methylthio-aniline
Description
Properties
IUPAC Name |
N-[3-(sulfanylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7(11)10-9-4-2-3-8(5-9)6-12/h2-5,12H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSHGBQHPUBJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2524-78-9 | |
| Record name | N-Acetyl-3-methylthio-aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ACETYL-3-METHYLTHIO-ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD0476C909 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of N-Acetyl-3-methylthio-aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the compound N-Acetyl-3-methylthio-aniline, also known as 3-acetamidothioanisole or N-(3-(methylthio)phenyl)acetamide. This document details a plausible experimental protocol for its synthesis via the acetylation of 3-(methylthio)aniline and outlines the expected analytical data for its characterization. The information is presented to be a valuable resource for researchers in medicinal chemistry, materials science, and related fields where substituted anilines and their derivatives are of interest.
Synthesis
The synthesis of this compound is readily achieved through the acetylation of 3-(methylthio)aniline. This reaction involves the treatment of the primary amine with an acetylating agent, typically acetic anhydride, often in the presence of a base or a catalyst. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of an amide bond.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is a general procedure for the acetylation of anilines and is expected to be effective for the synthesis of this compound.
Materials:
-
3-(methylthio)aniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium acetate (optional, as base)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Water (distilled or deionized)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(methylthio)aniline (1.0 eq) in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude product.
-
Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid. The melting point of the N-acetyl derivative has been reported to be 78-78.5°C.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Below is a summary of the expected data based on the analysis of the starting material and related compounds.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁NOS |
| Molecular Weight | 181.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 78-78.5 °C |
Spectroscopic Data (Predicted)
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylthio group, the acetyl group, and the amide proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.2 | m | 4H | Aromatic (C₆H₄) |
| ~ 2.5 | s | 3H | -SCH₃ |
| ~ 2.1 | s | 3H | -COCH₃ |
| ~ 8.0 (broad) | s | 1H | -NH- |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the aromatic carbons, the methylthio carbon, the acetyl carbonyl, and the acetyl methyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (amide) |
| ~ 140 - 120 | Aromatic Carbons |
| ~ 24 | -COCH₃ |
| ~ 15 | -SCH₃ |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of a strong carbonyl absorption and N-H stretching and bending frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H Stretch |
| ~ 1660 | Strong | C=O Stretch (Amide I) |
| ~ 1550 | Medium | N-H Bend (Amide II) |
| ~ 3100 - 3000 | Weak | Aromatic C-H Stretch |
| ~ 2920 | Weak | Aliphatic C-H Stretch |
2.2.4. Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Interpretation |
| ~ 181 | [M]⁺ (Molecular Ion) |
| ~ 139 | [M - COCH₂]⁺ |
| ~ 124 | [M - COCH₂ - CH₃]⁺ |
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized compound.
Caption: Logical workflow for the purification and characterization of this compound.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to adapt the provided protocols to their specific laboratory conditions and to perform thorough characterization to confirm the identity and purity of their synthesized material.
"physical and chemical properties of N-Acetyl-3-methylthio-aniline"
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-3-methylthio-aniline, also known as 3'-(methylthio)acetanilide, is an organic compound with the chemical formula C₉H₁₁NOS. This document provides a comprehensive overview of its known physical and chemical properties, available spectral data, and a general synthesis protocol. While specific biological activities and signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in its further investigation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NOS | [1] |
| Molecular Weight | 181.25 g/mol | |
| CAS Number | 2524-78-9 | [1] |
| IUPAC Name | N-(3-(methylthio)phenyl)acetamide | |
| Synonyms | 3'-(Methylthio)acetanilide, 3-Acetamidothioanisole | |
| Appearance | Crystalline powder | |
| Melting Point | 78-78.5 °C | |
| Boiling Point | Not available | |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | |
| Solubility | Soluble in methanol | |
| pKa (Predicted) | 14.68 ± 0.70 |
Synthesis
A general method for the synthesis of this compound involves the acetylation of 3-(methylthio)aniline. This reaction is a standard procedure for the formation of an amide from an amine and an acetylating agent.
Experimental Protocol: General Acetylation of an Aniline Derivative
Materials:
-
3-(methylthio)aniline
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol
Procedure:
-
In a conical flask, dissolve the starting amine, 3-(methylthio)aniline, in a mixture of water and a few drops of concentrated HCl to facilitate dissolution.
-
In a separate flask, prepare a solution of anhydrous sodium acetate in water and add acetic anhydride.
-
Slowly add the sodium acetate/acetic anhydride solution to the stirred solution of the aniline hydrochloride.
-
Continue stirring the reaction mixture. The product, this compound, will precipitate out of the solution as a solid.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain the purified this compound.
Logical Relationship of Synthesis:
Caption: General workflow for the synthesis of this compound.
Spectral Data
The characterization of this compound relies on various spectroscopic techniques. Below is a summary of the available spectral data.
Mass Spectrometry (GC-MS)
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.
| m/z | Interpretation |
| 181 | [M]⁺, Molecular ion |
| 139 | [M - C₂H₂O]⁺, Loss of ketene |
| 124 | [M - C₂H₂O - CH₃]⁺, Subsequent loss of a methyl radical |
| 92 | [C₆H₄S]⁺ |
Experimental Workflow for GC-MS Analysis:
Caption: A simplified workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | m | 4H | Aromatic protons |
| ~2.5 | s | 3H | -SCH₃ protons |
| ~2.2 | s | 3H | -COCH₃ protons |
| ~7.8 | br s | 1H | -NH proton |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~169 | C=O |
| ~140 | C-S |
| ~130 | Aromatic CH |
| ~125 | Aromatic CH |
| ~120 | Aromatic CH |
| ~118 | Aromatic CH |
| ~24 | -COCH₃ |
| ~15 | -SCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1660 | Strong | C=O stretch (Amide I) |
| ~1550 | Medium | N-H bend (Amide II) |
| ~1300 | Medium | C-N stretch |
| ~700-900 | Strong | Aromatic C-H bend |
Biological Activity
Currently, there is a lack of specific studies detailing the biological activity, pharmacological effects, or mechanism of action of this compound in the public domain. Research on various other acetamide derivatives has shown a wide range of biological activities, including antioxidant and anti-inflammatory properties. Further investigation is required to determine if this compound possesses any significant biological effects.
Conclusion
This technical guide provides a consolidated source of information on the physical and chemical properties of this compound. While a general synthesis protocol and predicted spectral data are presented, there is a clear need for further experimental work to fully characterize this compound. Specifically, detailed experimental validation of its synthesis, comprehensive spectral analysis, and exploration of its potential biological activities would be valuable contributions to the scientific community. This document serves as a starting point for researchers and professionals in drug development who may be interested in exploring the potential of this and related compounds.
References
Spectroscopic and Synthetic Profile of N-Acetyl-3-methylthio-aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology relevant to N-Acetyl-3-methylthio-aniline. Due to the limited availability of published experimental spectroscopic data for this compound, this document presents a detailed analysis of its precursor, 3-(methylthio)aniline, to serve as a valuable reference. Furthermore, generalized, yet detailed, experimental protocols for the N-acetylation of aniline derivatives and the acquisition of key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—are provided. These protocols are designed to be readily adaptable for the synthesis and characterization of this compound in a laboratory setting. This guide also includes visualizations of the synthetic and analytical workflows to facilitate a clear understanding of the processes involved.
Introduction
This compound is an acetylated derivative of 3-(methylthio)aniline. While specific biological roles or applications for the N-acetylated form are not extensively documented, the parent compound, 3-(methylthio)aniline, serves as a precursor in the synthesis of various organic molecules. Notably, it has been utilized in the creation of phenyl azobenzene sulfonamide derivatives, which have been investigated for their potential as selective COX-2 inhibitors, suggesting a possible application in anti-inflammatory drug discovery. The acetylation of the amino group is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of a compound. Therefore, a thorough understanding of the spectroscopic and synthetic profile of this compound is valuable for researchers in synthetic chemistry and drug development.
Spectroscopic Data (Reference Compound: 3-(Methylthio)aniline)
As a proxy for the target compound, the spectroscopic data for the parent aniline, 3-(methylthio)aniline, is presented below. These values provide a foundational understanding of the core molecular structure's spectral behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 3-(methylthio)aniline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Data for 3-(methylthio)aniline
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Note: Specific, experimentally verified NMR data for 3-(methylthio)aniline was not available in the public domain at the time of this guide's compilation.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for 3-(methylthio)aniline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3-(methylthio)aniline
| m/z | Relative Intensity (%) | Assignment |
| 139 | Data not available | [M]⁺ |
| Other fragments | Data not available |
Note: The molecular weight of 3-(methylthio)aniline is 139.22 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 139.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
This protocol describes a general method for the N-acetylation of an aniline derivative.
dot
An In-depth Technical Guide on the Biological Activity of N-Acetyl-3-methylthio-aniline
Disclaimer: There is currently no direct scientific literature available on the biological activity of the specific compound N-Acetyl-3-methylthio-aniline. This technical guide, therefore, provides a comprehensive analysis of the known biological activities of its constituent chemical moieties: the N-acetyl group (as represented by the well-researched N-acetylcysteine) and 3-methylthio-aniline. The potential biological profile of this compound is hypothetically discussed based on the activities of these components. All information presented should be considered in this context and underscores the need for empirical research to validate any postulated activities.
Introduction: A Tale of Two Moieties
This compound is an organic compound that can be conceptually deconstructed into two key components: an N-acetyl group attached to an aniline backbone, and a methylthio group at the meta position of the aniline ring. To understand the potential biological activities of the entire molecule, it is instructive to first examine the well-documented bioactivities of N-acetylcysteine (NAC) and 3-methylthio-aniline. NAC serves as an excellent proxy for understanding the contribution of the N-acetyl group, given its extensive research and clinical use. 3-methylthio-aniline, while less studied for its direct biological effects, provides insights through its use as a precursor in the synthesis of bioactive molecules.
The N-Acetyl Moiety: Insights from N-Acetylcysteine (NAC)
N-acetylcysteine is a derivative of the amino acid cysteine and has a long history of clinical use. Its biological activities are multifaceted, primarily revolving around its antioxidant and mucolytic properties.[1]
Mechanism of Action of N-Acetylcysteine
NAC's primary mechanisms of action include:
-
Glutathione Precursor: NAC is deacetylated in the body to form L-cysteine, which is a rate-limiting precursor for the synthesis of glutathione (GSH).[[“]][3] GSH is a major endogenous antioxidant that plays a crucial role in cellular detoxification and protection against oxidative stress.[[“]][3]
-
Direct Antioxidant Activity: The thiol (-SH) group in NAC can directly scavenge reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO2).[4]
-
Disulfide Bond Reduction: NAC can break disulfide bonds in proteins, which is the basis for its mucolytic activity in respiratory conditions.[[“]][5]
-
Anti-inflammatory Effects: NAC has been shown to modulate inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines.[3][6]
Signaling Pathways Modulated by N-Acetylcysteine
NAC influences several key signaling pathways:
-
NF-κB Signaling: By reducing oxidative stress, NAC can prevent the activation of NF-κB, a key transcription factor involved in the inflammatory response.[3][7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: NAC has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in cellular stress responses.[7]
-
Nrf2-ARE Pathway: NAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, leading to the upregulation of antioxidant and cytoprotective genes.[8]
Quantitative Biological Data for N-Acetylcysteine
The following table summarizes some of the quantitative data related to the biological effects of NAC from various in vitro studies.
| Parameter | Cell Line/System | Concentration/Dose | Observed Effect | Reference |
| Apoptotic Rate Reduction | HepG2 cells (Cisplatin-induced) | 50, 100, 200 µM | Reduced apoptosis by 3.5%, 9.4%, and 14.6% respectively. | [9] |
| Cell Viability Increase | Goat ovarian granulosa cells | 200 µM | Significantly higher cell viability compared to control. | [10] |
| IL-8 Secretion Decrease | Dental pulp microtissues | Moderate/High TEGDMA | Decreased by 54.79 and 37.39 pg/mL respectively after 24h. | [11] |
| MIC against P. intermedia | Planktonic bacteria | 3 mg/ml | Minimum inhibitory concentration. | [12] |
Signaling Pathway Diagram: NAC's Anti-inflammatory Action
The 3-Methylthio-aniline Moiety
3-(Methylthio)aniline is primarily known as a chemical intermediate in organic synthesis.[13] Its direct biological activity has not been extensively studied. However, its derivatives have shown some interesting biological properties.
Known Applications and Derivatives
3-(Methylthio)aniline is a key starting material for the synthesis of phenyl azobenzene sulfonamide derivatives.[12][13][14] Some of these derivatives have been investigated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting a potential anti-inflammatory role for compounds containing this moiety.[14]
Toxicity Profile
3-(Methylthio)aniline is considered moderately toxic by ingestion.[13] Upon heating, it can emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[13]
Quantitative Data for 3-Methylthio-aniline Derivatives
Direct quantitative biological data for 3-methylthio-aniline is not available. The following table presents data for a salicylanilide-based peptidomimetic containing a 3-thiabutyl group (structurally related to the methylthio group) which has demonstrated antimicrobial activity.
| Compound | Target Organism | MIC (µM) | Reference |
| Salicylanilide with 3-thiabutyl group | S. aureus / MRSA | 4.82-9.64 | [15] |
| B. cereus | 2.41 | [15] | |
| C. perfringens | 4.82 | [15] | |
| M. kansasii | 38.6 | [15] | |
| M. smegmatis | 77.1 | [15] |
Experimental Protocols
Detailed experimental protocols for assessing the biological activities discussed above are crucial for reproducible research. Below are outlines of key experimental methodologies.
N-Acetylcysteine Fluorometric Assay
This assay quantifies NAC levels in biological samples.
-
Principle: A proprietary probe is used that reacts with NAC in the presence of an enzyme mix to generate a fluorescent signal. The intensity of the fluorescence is directly proportional to the amount of NAC.
-
Sample Preparation:
-
Centrifuge the sample (e.g., cell lysate, plasma) at 12,000 x g at 4°C for 10 minutes to remove insoluble material.
-
Deproteinize the supernatant by adding a cold trichloroacetic acid (TCA) solution.
-
Incubate on ice for 15 minutes, then centrifuge at 12,000 x g at 4°C for 5 minutes.
-
The resulting supernatant is used for the assay.
-
-
Procedure:
-
Prepare a standard curve using a known concentration of NAC.
-
Add the prepared samples and standards to a 96-well black plate.
-
Add the enzyme mix and probe to each well.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The concentration of NAC in the samples is determined by comparing their fluorescence readings to the standard curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the microorganism is added to each well. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.
-
Procedure:
-
Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration with no visible growth.
-
Optionally, a growth indicator like MTT can be used to quantify cell viability.
-
Experimental Workflow for Assessing Antimicrobial Activity
Hypothetical Biological Profile of this compound
Based on the analysis of its constituent moieties, a hypothetical biological profile for this compound can be proposed. It is crucial to reiterate that these are speculative and require experimental validation.
-
Antioxidant and Anti-inflammatory Activity: The presence of the N-acetyl group, similar to NAC, suggests that this compound could possess antioxidant properties, either directly or by contributing to glutathione synthesis. This, in turn, could lead to anti-inflammatory effects through the modulation of pathways like NF-κB. The 3-methylthio-aniline moiety, as a precursor to COX-2 inhibitors, may also contribute to the anti-inflammatory profile.
-
Antimicrobial Potential: The derivatives of salicylanilides with a related thioether group have shown antimicrobial activity. It is plausible that this compound could exhibit some level of antimicrobial or antifungal activity.
-
Toxicity: The toxicity profile of aniline derivatives is a concern. 3-(Methylthio)aniline is known to be moderately toxic. Acetylation can sometimes reduce the toxicity of anilines, but this would need to be determined experimentally for this specific compound.
Conclusion
While there is a lack of direct research on this compound, a theoretical framework for its potential biological activities can be constructed by examining its chemical components. The N-acetyl group strongly suggests a potential for antioxidant and anti-inflammatory effects, drawing parallels with the well-established mechanisms of N-acetylcysteine. The 3-methylthio-aniline moiety, while less understood, points towards possible anti-inflammatory and antimicrobial activities based on the properties of its derivatives. This in-depth analysis provides a foundation for future research and highlights the importance of empirical studies to elucidate the true biological profile of this compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for designing experiments to investigate this novel compound.
References
- 1. N-acetylcysteine: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]
- 2. consensus.app [consensus.app]
- 3. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of N-Acetylcysteine on the Proliferation, Hormone Secretion Level, and Gene Expression Profiles of Goat Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Acetyl Cysteine Modulates the Inflammatory and Oxidative Stress Responses of Rescued Growth-Arrested Dental Pulp Microtissues Exposed to TEGDMA in ECM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-(甲硫基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 3-(METHYLTHIO)ANILINE | 1783-81-9 [chemicalbook.com]
- 14. Buy 3-(Methylthio)aniline | 1783-81-9 [smolecule.com]
- 15. mdpi.com [mdpi.com]
Lack of Scientific Data Precludes Analysis of N-Acetyl-3-methylthio-aniline as a Therapeutic Agent
A comprehensive review of scientific literature and chemical databases reveals a significant absence of research into the biological activity and potential therapeutic targets of N-Acetyl-3-methylthio-aniline. While the compound is documented as a chemical entity and available through various suppliers, there is no publicly available data on its mechanism of action, its effects on signaling pathways, or any quantitative measures of its biological efficacy.
This compound, also known as 3'-(Methylthio)acetanilide, is primarily referenced as a chemical intermediate. For instance, its precursor, 3-(Methylthio)aniline, is used in the synthesis of various molecules, including phenyl azobenzene sulfonamide derivatives and intermediates for pharmaceuticals such as Thioridazine, Sulforidazine, Metopimazine, and Mesoridazine.[1][2][3] However, the biological properties of this compound itself have not been a subject of published investigation.
The broader class of acetanilide compounds, from which this compound is derived, has historical and ongoing relevance in pharmacology. Acetanilide was one of the earliest synthetic analgesics, and its metabolite, acetaminophen (paracetamol), is a widely used drug.[4] Furthermore, various acetanilide derivatives have been explored for diverse therapeutic applications, including as β3-adrenergic receptor agonists for obesity and diabetes, and for their potential anti-bacterial, anti-fungal, and anti-cancer properties.[4][5]
Despite the pharmacological interest in the broader acetanilide scaffold, this interest has not extended to the specific this compound derivative in any documented studies. Consequently, the core requirements for an in-depth technical guide—including quantitative data for comparison, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled. The foundational scientific research required to identify and describe any potential therapeutic targets of this specific compound is not available in the public domain. Therefore, it is not possible to construct the requested analysis.
References
- 1. 3-(METHYLTHIO)ANILINE | 1783-81-9 [chemicalbook.com]
- 2. AZTEC BIOTECH [aztecbiotech.com]
- 3. Buy 3-(Methylthio)aniline | 1783-81-9 [smolecule.com]
- 4. Buy Acetanilide | 103-84-4 [smolecule.com]
- 5. Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Potential of N-Acetyl-3-methylthio-aniline Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic promise of a versatile class of compounds.
Introduction
In the landscape of medicinal chemistry, the search for novel scaffolds that offer both synthetic accessibility and diverse biological activity is a perpetual endeavor. N-Acetyl-3-methylthio-aniline and its derivatives have emerged as a promising class of compounds with potential applications spanning oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current state of research on these molecules, with a focus on their synthesis, biological evaluation, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this unique chemical space.
The core structure, characterized by an acetamide group and a methylthio substituent on the aniline ring, provides a versatile platform for chemical modification. The methylthio group, in particular, can be further oxidized to a sulfoxide or sulfone, expanding the chemical diversity and modulating the pharmacokinetic and pharmacodynamic properties of the derivatives.[1]
Synthesis of this compound Derivatives
The fundamental synthetic route to this compound derivatives commences with the acetylation of 3-(methylthio)aniline. This parent compound is commercially available. The acetylation is typically achieved through the reaction of 3-(methylthio)aniline with acetyl chloride or acetic anhydride in the presence of a suitable base.
Further derivatization can be accomplished through various chemical transformations, including modifications of the acetyl group, the methylthio moiety, or the aromatic ring. For instance, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can influence the compound's polarity and biological activity.
A general workflow for the synthesis and evaluation of these derivatives is outlined below:
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Potential Therapeutic Applications and Biological Activities
While research on this compound derivatives is still in its early stages, the broader class of aniline and acetamide derivatives has demonstrated a wide spectrum of biological activities. This suggests several promising avenues for the investigation of this specific compound family.
Enzyme Inhibition
Derivatives of N-substituted acetamides are known to be precursors in the synthesis of selective enzyme inhibitors.[1] This includes inhibitors of butyrylcholinesterase, a target for Alzheimer's disease therapy, and carbonic anhydrases.[1] Furthermore, various acetamide derivatives have been explored as potent inhibitors of other enzyme classes, such as kinases and α-glucosidase.[2][3][4] The this compound scaffold could serve as a novel template for designing selective inhibitors against a range of clinically relevant enzymes.
The general mechanism of enzyme inhibition often involves the binding of the small molecule to the active site or an allosteric site of the enzyme, thereby preventing the substrate from binding and being converted to product.
Caption: Simplified signaling pathway of enzyme inhibition.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of various acetamide derivatives against a range of cancer cell lines.[5][6][7][8] For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent anticancer activity, particularly against prostate carcinoma (PC3) cells.[7][8] The mechanism of action for such compounds often involves the induction of apoptosis and cell cycle arrest. Given these precedents, this compound derivatives represent a promising area for the discovery of novel anticancer agents.
Table 1: Cytotoxicity of Selected Acetamide Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7d (an N-acetamide derivative) | HeLa | 0.52 | [5] |
| Compound 7d (an N-acetamide derivative) | MCF-7 | 0.34 | [5] |
| Compound 7d (an N-acetamide derivative) | HT-29 | 0.86 | [5] |
| Compound 2b (a 2-(4-Fluorophenyl)-N-phenylacetamide derivative) | PC3 | 52 | [7][8] |
| Compound 2c (a 2-(4-Fluorophenyl)-N-phenylacetamide derivative) | PC3 | 80 | [7][8] |
| Compound 2c (a 2-(4-Fluorophenyl)-N-phenylacetamide derivative) | MCF-7 | 100 | [8] |
| Imatinib (Reference Drug) | PC3 | 40 | [7] |
| Imatinib (Reference Drug) | MCF-7 | 98 | [8] |
Antimicrobial Activity
The acetamide scaffold is also a feature in compounds exhibiting antimicrobial and antitubercular activities.[1][9] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The unique structural features of this compound derivatives may provide a basis for the development of novel anti-infective drugs.
Experimental Protocols
This section provides generalized methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols for similar compound classes.
General Synthesis of this compound
Materials:
-
3-(methylthio)aniline
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-(methylthio)aniline (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 - 1.5 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, PC3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This compound derivatives represent a promising and underexplored area in medicinal chemistry. The synthetic tractability of the core scaffold, coupled with the diverse biological activities observed in related compound classes, suggests significant potential for the discovery of novel therapeutic agents. Future research should focus on the synthesis and systematic evaluation of a diverse library of these derivatives to establish clear structure-activity relationships for various biological targets. In particular, exploration of their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds is warranted. Detailed mechanistic studies will be crucial to elucidate their modes of action and to guide the rational design of more potent and selective drug candidates. The findings from such investigations could pave the way for the development of new and effective treatments for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives as α-glucosidase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
In-depth Technical Guide: In Vitro Studies of N-Acetyl-3-methylthio-aniline
A comprehensive review of the available scientific literature reveals a significant gap in the in vitro research of N-Acetyl-3-methylthio-aniline. At present, there are no specific published studies detailing its biological effects, mechanism of action, or associated signaling pathways.
While searches for related compounds, such as 3-(methylthio)aniline and its derivatives, yield some results, this information is not directly applicable to the N-acetylated form. The addition of an acetyl group can significantly alter the physicochemical properties, bioavailability, and pharmacological activity of a molecule. Therefore, extrapolating data from the parent amine (3-methylthio)aniline or other analogs to this compound would be scientifically unsound.
This guide is intended for researchers, scientists, and drug development professionals. Given the absence of direct data, this document will outline a hypothetical framework for the initial in vitro investigation of this compound, based on standard preclinical drug discovery protocols.
Hypothetical Experimental Workflow for Initial In Vitro Characterization
Should research on this compound commence, a logical first step would be to establish its basic cytotoxic profile and then to explore its potential mechanisms of action. The following workflow represents a standard approach.
Caption: Hypothetical workflow for the initial in vitro evaluation of this compound.
Potential Areas of Investigation and Corresponding Experimental Protocols
Based on the structures of related compounds found in the literature, several hypotheses could be formulated to guide the initial investigation of this compound.
Assessment of Anti-inflammatory Activity
Some aniline derivatives have been explored for their anti-inflammatory properties. A potential starting point would be to investigate if this compound can modulate inflammatory pathways.
Hypothetical Signaling Pathway to Investigate:
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Quantification of Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to assess the protein expression levels of key signaling molecules such as phosphorylated IκBα and phosphorylated NF-κB p65.
Evaluation of Cholinesterase Inhibition
Thiazolidinones derived from a related compound, 4-(methylthio)benzaldehyde, have shown acetylcholinesterase (AChE) inhibitory activity. It would be pertinent to investigate if this compound shares this property.
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and various concentrations of this compound.
-
Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE enzyme solution. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add DTNB and ATCI to initiate the reaction.
-
Measurement: Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Quantitative Data Summary (Hypothetical)
Should the aforementioned experiments be conducted, the data would be compiled into tables for clear comparison.
Table 1: Hypothetical Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| RAW 264.7 | 24 | > 100 |
| SH-SY5Y | 24 | 85.2 ± 5.6 |
| HepG2 | 24 | 92.1 ± 7.3 |
Table 2: Hypothetical Inhibition of Inflammatory Markers by this compound in LPS-stimulated RAW 264.7 cells
| Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| 1 | 98.5 ± 4.2 | 95.1 ± 6.3 | 97.4 ± 5.8 |
| 10 | 75.3 ± 3.8 | 70.2 ± 5.1 | 72.8 ± 4.9 |
| 50 | 42.1 ± 2.9 | 38.6 ± 4.5 | 40.5 ± 3.7 |
Table 3: Hypothetical Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | IC₅₀ (µM) |
| This compound | 25.4 ± 2.1 |
| Donepezil (Positive Control) | 0.025 ± 0.003 |
Conclusion
There is currently no available in vitro data for this compound in the public domain. This document provides a foundational, albeit hypothetical, framework for initiating such research. The proposed experimental workflows, protocols, and data presentation formats are based on established methodologies in preclinical drug discovery. Any future research in this area would be novel and would contribute significantly to the understanding of this compound's biological activity. It is imperative that any investigation begins with basic cytotoxicity profiling to establish safe concentration ranges for subsequent mechanistic studies. The potential anti-inflammatory and cholinesterase inhibitory activities represent logical starting points for hypothesis-driven research based on the chemical structure of the compound.
Uncharted Territory: The Mechanism of Action of N-Acetyl-3-methylthio-aniline Remains Undefined in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and chemical repositories, there is currently no publicly available information detailing the mechanism of action, biological activity, or therapeutic potential of N-Acetyl-3-methylthio-aniline. This compound, the N-acetylated form of 3-(methylthio)aniline, appears to be a chemical novelty with respect to its pharmacological properties, leaving its interactions with biological systems entirely uncharacterized.
Researchers, scientists, and drug development professionals should be aware that this compound is a largely uninvestigated molecule. While its precursor, 3-(methylthio)aniline, is a known chemical intermediate used in the synthesis of other compounds, the addition of an acetyl group to the amine creates a new chemical entity whose biological effects have not been documented in peer-reviewed literature or patents.[1][2][3][4]
The absence of data means that no quantitative information on its efficacy, potency, or pharmacokinetic and pharmacodynamic profiles can be provided. Consequently, it is not possible to summarize such data in tabular form, detail experimental protocols for its biological evaluation, or visualize any associated signaling pathways. Any discussion of its potential mechanism of action would be purely speculative and without a factual basis.
For researchers interested in this molecule, the path forward would require foundational in vitro and in vivo studies to first ascertain if this compound possesses any biological activity. Such a research program would involve:
-
Initial Screening: Testing the compound against a variety of cell lines and molecular targets to identify any potential biological effects.
-
Dose-Response Studies: If an effect is observed, determining the concentration at which the compound elicits a response.
-
Mechanism of Action Studies: Should the compound show promising activity, further experiments would be necessary to elucidate the specific molecular pathways it modulates.
Below is a conceptual workflow for how such a preliminary investigation might be structured.
Caption: A conceptual workflow for the initial biological investigation of an uncharacterized compound like this compound.
References
N-Acetyl-3-methylthio-aniline: A Versatile Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Acetyl-3-methylthio-aniline, also known as N-(3-(methylthio)phenyl)acetamide, is a versatile aromatic compound that serves as a crucial building block in the synthesis of a variety of organic molecules, particularly those with potential applications in medicinal chemistry and materials science. Its unique structural features, including a reactive aromatic ring, a nucleophilic nitrogen atom, and an oxidizable sulfur atom, provide multiple avenues for chemical modification, making it a valuable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and quantitative data.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature with a melting point of 78-78.5 °C. Its structure combines an acetamido group and a methylthio group on a benzene ring, influencing its reactivity and physical properties. The spectroscopic data for a closely related compound, N-methyl-N-(2-(methylthio)phenyl)acetamide, provides a useful reference for the characterization of this compound.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NOS | |
| Molecular Weight | 181.26 g/mol | |
| Melting Point | 78-78.5 °C | |
| Appearance | Solid |
Table 2: Reference Spectroscopic Data for a Similar Compound: N-methyl-N-(2-(methylthio)phenyl)acetamide [1]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (400 MHz, CDCl₃) | 7.36 (t, J = 7.42 Hz, 1H), 7.16-7.22 (m, 2H), 7.12-7.14 (m, 1H), 3.18 (s, 3H), 2.45 (s, 3H), 1.81 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | 171.07, 140.89, 138.59, 129.02, 128.25, 125.54, 124.91, 35.18, 21.92, 14.15 |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the N-acetylation of its precursor, 3-(methylthio)aniline, using acetic anhydride.
Experimental Protocol: N-Acetylation of 3-(methylthio)aniline
This protocol is adapted from general procedures for the acetylation of anilines.
Materials:
-
3-(methylthio)aniline
-
Acetic anhydride
-
Suitable solvent (e.g., glacial acetic acid, dichloromethane, or under solvent-free conditions)
-
Base (optional, e.g., pyridine or triethylamine, if using an inert solvent)
-
Water
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 3-(methylthio)aniline in a suitable solvent.
-
Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the solution with stirring. If the reaction is performed in an inert solvent, a base is usually added to neutralize the acetic acid byproduct.
-
The reaction mixture is stirred at room temperature or gently heated to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
The solid product is collected by vacuum filtration, washed with water to remove any remaining acetic acid and other water-soluble impurities.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Applications as a Building Block in Organic Synthesis
This compound is a versatile intermediate for the synthesis of more complex molecules. The acetamido group moderates the activating effect of the amino group, allowing for more controlled electrophilic aromatic substitution reactions. The methylthio group can be oxidized to sulfoxide and sulfone, which are important functional groups in many biologically active compounds.
References
Exploring the Pharmacokinetics of N-Acetyl-3-methylthio-aniline: A Review of Available Data
Notice to the Reader: A comprehensive search of publicly available scientific literature and databases has been conducted to gather information on the pharmacokinetics of N-Acetyl-3-methylthio-aniline. This search has revealed a significant lack of specific data regarding the absorption, distribution, metabolism, and excretion (ADME) of this particular compound.
While data is available for the parent compound, 3-(methylthio)aniline, and for other N-acetylated molecules, this information cannot be directly extrapolated to this compound. The process of N-acetylation can significantly alter the pharmacokinetic properties of a molecule.
Consequently, this document serves to report the absence of specific findings and to provide context based on related compounds where applicable. Due to the lack of experimental data, it is not possible to provide quantitative data tables, detailed experimental protocols, or metabolic pathway diagrams as requested.
Current State of Research
As of December 2025, there are no publicly accessible studies detailing the pharmacokinetic profile of this compound in any biological system. Research databases such as PubMed, Scopus, and Web of Science, as well as chemical property databases, do not contain entries describing its ADME characteristics.
Information on the Parent Compound: 3-(Methylthio)aniline
The parent amine, 3-(methylthio)aniline, is a known chemical entity. It is commercially available and primarily used as an intermediate in chemical synthesis, including for pharmaceuticals.[1][2] Its basic chemical and physical properties are documented.[3]
Chemical Properties of 3-(Methylthio)aniline:
-
CAS Number: 1783-81-9[1]
-
Molecular Formula: C7H9NS[1]
-
Molecular Weight: 139.22 g/mol [1]
-
Appearance: Colorless to light yellow liquid[1]
While these details are useful for identification and handling, they do not provide insight into the biological processing of the compound or its N-acetylated derivative.
General Principles of N-Acetylation and Pharmacokinetics
N-acetylation is a major metabolic pathway for many drugs and xenobiotics that contain an aromatic amine or a hydrazine group. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, primarily NAT1 and NAT2. The rate and extent of N-acetylation can have profound effects on a compound's:
-
Absorption and Bioavailability: Acetylation can alter a molecule's polarity and size, which may affect its ability to cross biological membranes.
-
Distribution: Changes in physicochemical properties can influence how a compound distributes into various tissues.
-
Metabolism: The acetylated metabolite may or may not be a substrate for further metabolic reactions.
-
Excretion: Acetylation generally increases water solubility, facilitating renal excretion.
For example, the pharmacokinetics of N-acetylcysteine are well-studied, showing an oral bioavailability of 6-10% and a terminal half-life of around 6.25 hours after oral administration.[4][5] However, it is critical to note that N-acetylcysteine is structurally dissimilar to this compound, and these values are not predictive.
Hypothetical Metabolic Pathway
In the absence of experimental data, one can only hypothesize about the potential metabolism of this compound. A logical starting point would be its formation from the parent amine, 3-(methylthio)aniline, via N-acetylation. Subsequent metabolism could involve oxidation of the sulfur atom to a sulfoxide or sulfone, followed by excretion. This hypothetical workflow is presented below for conceptual purposes only.
Conclusion and Future Directions
There is a clear gap in the scientific literature regarding the pharmacokinetics of this compound. To address this, future research would need to involve foundational in vitro and in vivo studies.
Suggested Experimental Workflow:
-
Analytical Method Development: Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify this compound in biological matrices (plasma, urine, etc.).
-
In Vitro Studies:
-
Metabolic Stability: Use liver microsomes or hepatocytes to determine the rate of metabolic turnover.
-
Metabolite Identification: Identify the major metabolites formed.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins.
-
-
In Vivo Studies:
-
Administer the compound to animal models (e.g., rodents) via intravenous and oral routes.
-
Collect blood and urine samples at timed intervals.
-
Analyze samples to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability).
-
The logical workflow for such a research program is outlined in the diagram below.
Until such studies are conducted and published, the pharmacokinetic profile of this compound remains unknown. Researchers in drug development are advised to treat it as a new chemical entity and conduct full pharmacokinetic characterization.
References
- 1. lzchemical.com [lzchemical.com]
- 2. AZTEC BIOTECH [aztecbiotech.com]
- 3. 3-(Methylthio)aniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Pharmacokinetics of N-acetylcysteine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Acetyl-3-methylthio-aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N-Acetyl-3-methylthio-aniline, a valuable intermediate in pharmaceutical and chemical research. The protocol details the N-acetylation of 3-(methylthio)aniline using acetic anhydride. This application note includes a summary of physical and chemical properties, a detailed experimental protocol, safety precautions, and visual diagrams of the experimental workflow and reaction mechanism to ensure successful and safe execution of the synthesis.
Introduction
The N-acetylation of anilines is a fundamental and widely utilized transformation in organic synthesis. This reaction serves multiple purposes, including the protection of the amino group to modulate its reactivity and the introduction of an acetamido moiety, which is a common structural feature in many biologically active compounds. This compound, the target compound of this protocol, is a key building block for the synthesis of various pharmaceutical agents and functional materials. The presence of the methylthio group offers a site for further chemical modification, enhancing its versatility as a synthetic intermediate.
The synthesis described herein involves the reaction of 3-(methylthio)aniline with acetic anhydride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. This is a robust and high-yielding reaction, making it suitable for both small-scale laboratory synthesis and larger-scale production.
Data Presentation
A summary of the key quantitative data for the reactant, reagent, and product is presented in the table below for easy reference and comparison.
| Property | 3-(Methylthio)aniline (Reactant) | Acetic Anhydride (Reagent) | This compound (Product) |
| Molecular Formula | C₇H₉NS | C₄H₆O₃ | C₉H₁₁NOS |
| Molecular Weight | 139.22 g/mol | 102.09 g/mol | 181.25 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless liquid | Off-white to light yellow solid |
| Melting Point | Not applicable | -73 °C | 78-78.5 °C[1] |
| Boiling Point | 163-165 °C at 16 mmHg[2] | 138-140 °C | 361.7 °C at 760 mmHg |
| Density | 1.13 g/mL at 25 °C[2] | 1.08 g/mL at 20 °C | 1.14 g/cm³ |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from 3-(methylthio)aniline.
Materials and Equipment
-
3-(methylthio)aniline (97% or higher purity)
-
Acetic anhydride (98% or higher purity)
-
Glacial acetic acid
-
Sodium acetate (anhydrous)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Rotary evaporator
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (35.9 mmol) of 3-(methylthio)aniline in 30 mL of glacial acetic acid. Stir the mixture at room temperature until the aniline is completely dissolved.
-
Addition of Acetylating Agent: To the stirred solution, slowly add 5.5 mL (58.2 mmol, 1.6 equivalents) of acetic anhydride dropwise over a period of 10-15 minutes. An exothermic reaction may be observed. If the temperature rises significantly, the flask can be cooled in an ice-water bath.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle or oil bath and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material (3-(methylthio)aniline) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water while stirring vigorously. A precipitate of this compound will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with two portions of 20 mL of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol (approximately 20-30 mL). If the solid does not dissolve completely, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator to a constant weight.
-
Characterization: Determine the melting point of the purified product and calculate the reaction yield. The expected melting point is 78-78.5 °C.[1] The purity can be further assessed by TLC. For structural confirmation, spectroscopic analysis (¹H NMR, ¹³C NMR, IR) should be performed.
Safety Precautions
-
3-(Methylthio)aniline: Harmful if swallowed and may cause skin and eye irritation.[3][4] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetic Anhydride: Flammable, corrosive, and causes severe skin burns and eye damage.[2][5] It is also harmful if swallowed or inhaled.[5] Work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a fume hood.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of N-acetylation of 3-(methylthio)aniline with acetic anhydride.
References
Application Notes and Protocols: Acetylation of 3-(Methylthio)aniline
Introduction
Acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to protect amine functionalities during multi-step synthetic sequences. The introduction of an acetyl group to an aniline derivative, such as 3-(methylthio)aniline, modulates the reactivity of the amino group. This N-acetylation is a type of nucleophilic acyl substitution.[1] The resulting acetamide, N-(3-(methylthio)phenyl)acetamide, is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The methylthio group present on the aromatic ring offers a site for further chemical modification, such as oxidation to a sulfoxide or sulfone, thereby expanding the potential for generating diverse chemical entities for drug discovery and development.[2] This protocol details a standard laboratory procedure for the efficient acetylation of 3-(methylthio)aniline using acetic anhydride.
Reaction Principle
The acetylation of 3-(methylthio)aniline involves the reaction of the primary amine with an acetylating agent, typically acetic anhydride or acetyl chloride.[1] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.[3][4] In the case of acetic anhydride, this leads to the formation of a tetrahedral intermediate which then collapses to form the N-acetylated product and an acetate ion as a leaving group.[5] The reaction is often carried out in the presence of a base, such as pyridine or sodium acetate, to neutralize the acidic byproduct (acetic acid) and drive the reaction to completion.[3][6]
Experimental Protocol
Materials:
-
3-(Methylthio)aniline
-
Acetic anhydride
-
Pyridine (or Sodium Acetate)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or a mixture of ethyl acetate and hexanes for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(methylthio)aniline (1.0 eq) in a suitable solvent such as dichloromethane.
-
Addition of Base: Add a base, such as pyridine (1.2 eq), to the solution and stir at room temperature.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-(3-(methylthio)phenyl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure product.[7]
-
Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Data Presentation
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 3-(Methylthio)aniline | 139.21 | (Specify mass) | 1.0 |
| Acetic Anhydride | 102.09 | (Specify volume/mass) | 1.1 |
| Pyridine | 79.10 | (Specify volume/mass) | 1.2 |
| Reaction Time | - | 1-3 hours | - |
| Reaction Temperature | - | Room Temperature | - |
| Expected Product | N-(3-(methylthio)phenyl)acetamide | 181.25 | - |
| Theoretical Yield | - | (Calculate based on starting material) | - |
Visualization
Caption: Experimental workflow for the acetylation of 3-(methylthio)aniline.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
This detailed protocol provides a robust method for the acetylation of 3-(methylthio)aniline, a valuable transformation for researchers in synthetic chemistry and drug development. The procedure is based on well-established methods for the acetylation of anilines and can be adapted as needed for specific research applications.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 5. reddit.com [reddit.com]
- 6. Acetanilide synthesis | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Acetyl-3-methylthio-aniline in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-3-methylthio-aniline and its parent compound, 3-(methylthio)aniline, are versatile precursors in the synthesis of a variety of bioactive molecules. The presence of the methylthio group and the aniline functionality allows for diverse chemical modifications, leading to compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of two classes of bioactive molecules derived from these precursors: selective cyclooxygenase-2 (COX-2) inhibitors and phenothiazine-based antipsychotics.
I. Synthesis of Phenylazobenzenesulfonamide Derivatives as Selective COX-2 Inhibitors
The aniline moiety of 3-(methylthio)aniline can be readily diazotized and coupled with sulfonamides to generate phenylazobenzenesulfonamide derivatives. These compounds have shown promise as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain.
Quantitative Data Summary
| Compound Name | Starting Material | Bioactivity Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |
| 4-(4-amino-2-methylsulfanyl-phenylazo)benzenesulfonamide | 3-(Methylthio)aniline | COX-1/COX-2 | 23.28 µM | 2.04 µM | 11.41 | [1] |
Experimental Protocol: Synthesis of 4-(4-amino-2-methylsulfanyl-phenylazo)benzenesulfonamide
This protocol is a representative procedure based on established methods for diazotization and azo coupling reactions.
Materials:
-
3-(Methylthio)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sulfanilamide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of 3-(Methylthio)aniline:
-
Dissolve 3-(methylthio)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise to the aniline solution, maintaining the temperature between 0-5 °C with constant stirring.
-
Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve sulfanilamide (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool the sulfanilamide solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfanilamide solution with vigorous stirring.
-
Maintain the temperature below 5 °C during the addition.
-
A colored precipitate of the azo compound will form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4-(4-amino-2-methylsulfanyl-phenylazo)benzenesulfonamide.
-
Signaling Pathway: COX-2 in Inflammation
Caption: Inhibition of the COX-2 pathway by phenylazobenzenesulfonamide derivatives.
II. Synthesis of Thioridazine, a Phenothiazine Antipsychotic
3-(Methylthio)aniline can serve as a precursor for the synthesis of 2-(methylthio)-10H-phenothiazine, a key intermediate in the production of the antipsychotic drug Thioridazine. The synthesis involves an initial N-acetylation of the starting aniline to protect the amino group, followed by a multi-step sequence to construct the phenothiazine core and subsequent side-chain attachment.
Quantitative Data Summary
| Product Name | Starting Material | Key Intermediate | Typical Yield | Purity |
| Thioridazine | This compound | 2-(Methylthio)-10H-phenothiazine | 60-70% (overall) | >98% |
Experimental Protocol: Synthesis of Thioridazine
This multi-step protocol outlines the synthesis of Thioridazine starting from this compound.
Step 1: Synthesis of 2-(Methylthio)-10H-phenothiazine (Illustrative Ullmann Condensation)
-
Note: This is a representative procedure for the formation of the phenothiazine core.
-
A mixture of an appropriately substituted o-halonitrobenzene and a derivative of 3-(methylthio)aniline (where the amino group is protected) is heated in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., DMF or nitrobenzene).
-
The resulting diphenyl sulfide intermediate is then subjected to reductive cyclization to form the phenothiazine ring.
Step 2: Synthesis of Thioridazine Hydrochloride [2][3]
Materials:
-
2-(Methylthio)-10H-phenothiazine
-
2-(2-Chloroethyl)-1-methylpiperidine
-
Sodium amide (NaNH₂)
-
Anhydrous xylene
-
Ethanol
-
Hydrochloric acid (ethanolic solution)
-
Diethyl ether
Procedure:
-
Alkylation:
-
In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2-(methylthio)-10H-phenothiazine (1.0 eq) and anhydrous xylene.
-
While stirring under a nitrogen atmosphere, add sodium amide (1.1 eq) portion-wise to the suspension.
-
Heat the mixture to reflux.
-
Slowly add a solution of 2-(2-chloroethyl)-1-methylpiperidine (1.05 eq) in anhydrous xylene to the refluxing mixture.
-
Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation of Free Base:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with xylene or toluene.
-
Combine the organic layers and wash them with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude thioridazine free base, typically as a viscous oil.
-
-
Salt Formation and Purification:
-
Dissolve the crude thioridazine free base in a minimal amount of absolute ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a saturated solution of hydrochloric acid in ethanol dropwise while stirring until the solution becomes acidic and a precipitate forms.
-
Allow the mixture to stand at 4 °C for several hours to facilitate complete crystallization.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified thioridazine hydrochloride crystals under vacuum.
-
Experimental Workflow: Synthesis of Thioridazine
Caption: Workflow for the synthesis of Thioridazine Hydrochloride.
References
- 1. Synthesis of N-(2-chloro-5-methylthiophenyl)-N'-(3-methyl-thiophenyl)-N'-[3H3] methylguanidine, l brace [3H3]CNS-5161 r brace [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
"application of N-Acetyl-3-methylthio-aniline in medicinal chemistry"
Despite its potential as a structural motif in drug discovery, publicly available information on the specific applications of N-Acetyl-3-methylthio-aniline in medicinal chemistry is currently limited. While its precursor, 3-(methylthio)aniline, is recognized as a valuable pharmaceutical intermediate, the N-acetylated derivative remains largely unexplored in published research.
This compound, also known as N-(3-(methylthio)phenyl)acetamide, is a derivative of aniline containing both an acetyl group and a methylthio group. The presence of the sulfur-containing functional group and the acetylated amine suggests potential for this compound to interact with biological targets. However, a comprehensive search of scientific databases reveals a scarcity of studies focused on its synthesis, biological evaluation, and mechanism of action.
Synthesis and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 78-78.5 °C (from aqueous EtOH) | [1] |
Potential Areas of Investigation
Given the biological activities of structurally related compounds, several avenues for future research into the medicinal chemistry applications of this compound could be envisioned. The core aniline scaffold is a common feature in many approved drugs, and the methylthio substituent could influence pharmacokinetic properties such as metabolism and bioavailability.
Experimental Protocols
Due to the lack of specific published studies on this compound, detailed experimental protocols for its biological evaluation cannot be provided at this time. The following represents a generalized workflow that researchers could adapt for the initial screening of this compound.
General Workflow for Biological Evaluation
Caption: A generalized workflow for the initial biological evaluation of this compound.
Conclusion
References
Application Notes and Protocols: N-Acetyl-3-methylthio-aniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-Acetyl-3-methylthio-aniline as a key intermediate in the synthesis of valuable pharmaceutical compounds. While direct, detailed protocols for the utilization of this compound are not extensively published, this document outlines plausible and robust synthetic strategies based on established chemical principles and analogous reactions. The primary focus is on the synthesis of phenothiazine-based drugs, where the precursor, 3-(methylthio)aniline, is a known starting material for compounds such as Thioridazine, Mesoridazine, and Metopimazine.
The N-acetylation of 3-(methylthio)aniline is proposed as a strategic step to protect the amino group, thereby influencing regioselectivity in subsequent reactions and improving yields. This document provides detailed hypothetical protocols for the synthesis and application of this compound, supported by quantitative data from analogous transformations.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and its acetylated form is presented below.
| Property | 3-(Methylthio)aniline | This compound |
| Molecular Formula | C₇H₉NS | C₉H₁₁NOS |
| Molar Mass | 139.22 g/mol | 181.26 g/mol |
| Appearance | Clear dark brown liquid[1] | Predicted to be a solid |
| Melting Point | Not applicable | 78-78.5 °C (from aqueous EtOH)[1] |
| Boiling Point | 163-165 °C at 16 mmHg | Not available |
| Assay | ≥97% | Not applicable |
Section 1: Synthesis of this compound
The acetylation of anilines is a standard and high-yielding laboratory procedure. The following protocol is adapted from established methods for the acetylation of substituted anilines.
Experimental Protocol: Acetylation of 3-(methylthio)aniline
Objective: To synthesize this compound from 3-(methylthio)aniline.
Materials:
-
3-(methylthio)aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Zinc dust (optional, as a catalyst)
-
Sodium acetate
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-(methylthio)aniline (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. A mild exothermic reaction may be observed.
-
(Optional) Add a catalytic amount of zinc dust.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the product.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Quantitative Data (based on analogous reactions):
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (after recrystallization) | >98% |
| Reaction Time | 1-2 hours |
| Reaction Temperature | Reflux |
Workflow for the Acetylation of 3-(methylthio)aniline
Caption: Workflow for the synthesis of this compound.
Section 2: Application in Phenothiazine Synthesis
This compound can serve as a crucial intermediate in the synthesis of 2-(methylthio)phenothiazine, a core scaffold of several antipsychotic drugs. The acetyl group acts as a protecting group for the amine, preventing unwanted side reactions and directing subsequent cyclization reactions. A plausible synthetic route involves a Smiles rearrangement.
Proposed Synthetic Pathway to 2-(methylthio)phenothiazine
A hypothetical two-step synthesis from this compound is outlined below. This pathway is based on well-established methodologies for phenothiazine synthesis.
Step 1: Synthesis of a Substituted Diphenylamine Derivative
This step involves the coupling of this compound with a suitable ortho-halonitrobenzene, for example, via an Ullmann condensation.
Step 2: Smiles Rearrangement and Cyclization
The resulting N-acetylated diphenylamine derivative can then undergo a base-catalyzed Smiles rearrangement followed by cyclization to form the phenothiazine ring. Subsequent hydrolysis of the acetyl group would yield 2-(methylthio)phenothiazine.
Experimental Protocol (Hypothetical): Synthesis of 2-(methylthio)phenothiazine
Objective: To synthesize 2-(methylthio)phenothiazine using this compound as an intermediate.
Part A: Ullmann Condensation
-
To a reaction vessel, add this compound (1 equivalent), 2-chloronitrobenzene (1 equivalent), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide.
-
Add a high-boiling polar solvent such as DMF or NMP.
-
Heat the mixture to 150-180 °C under an inert atmosphere for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the N-acetylated diphenylamine derivative.
Part B: Smiles Rearrangement and Cyclization
-
Dissolve the purified diphenylamine derivative in a suitable solvent like ethanol.
-
Add a strong base, such as sodium hydroxide or potassium tert-butoxide, and heat the mixture to reflux.
-
The Smiles rearrangement and subsequent cyclization will occur.
-
Acidify the reaction mixture to hydrolyze the acetyl group.
-
Extract the 2-(methylthio)phenothiazine product and purify by recrystallization.
Quantitative Data (based on analogous reactions):
| Parameter | Ullmann Condensation | Smiles Rearrangement & Cyclization |
| Typical Yield | 60-80% | 70-90% |
| Reaction Temperature | 150-180 °C | Reflux |
| Catalyst | Copper(I) Iodide | Base (e.g., NaOH) |
Logical Workflow for Phenothiazine Synthesis
Caption: Proposed synthetic pathway to 2-(methylthio)phenothiazine.
Section 3: Application in Azo-Sulfonamide Synthesis
3-(Methylthio)aniline is known to be used in the synthesis of phenyl azobenzene sulfonamide derivatives. The N-acetylated form could potentially be used in a similar capacity, with the acetyl group being removed in a later step if the free amine is required.
Experimental Protocol: Synthesis of an Azo-Sulfonamide Derivative
Objective: To synthesize an azo-sulfonamide derivative from this compound.
Materials:
-
This compound
-
Sodium nitrite
-
Hydrochloric acid
-
A sulfonamide derivative (e.g., sulfanilamide)
-
Sodium hydroxide
-
Standard laboratory glassware
Procedure:
-
Diazotization: Dissolve this compound (1 equivalent) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
Coupling: In a separate beaker, dissolve the sulfonamide derivative (1 equivalent) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sulfonamide solution with constant stirring.
-
Allow the reaction to proceed for 1-2 hours at low temperature. The azo compound will precipitate.
-
Filter the product, wash with cold water, and recrystallize from a suitable solvent.
Quantitative Data (based on analogous reactions):
| Parameter | Value |
| Typical Yield | 70-90% |
| Reaction Temperature | 0-5 °C |
| Key Reagents | Sodium Nitrite, HCl |
Workflow for Azo-Sulfonamide Synthesis
Caption: General workflow for the synthesis of azo-sulfonamide derivatives.
References
Application Notes and Protocols for the Development of Assays for N-Acetyl-3-methylthio-aniline (NAMTA) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-3-methylthio-aniline (NAMTA) is a small molecule with potential therapeutic applications. These application notes provide a framework for the initial screening and characterization of NAMTA's biological activity, with a focus on a hypothetical anti-inflammatory mechanism of action. The protocols detailed below are designed to be adaptable for researchers in drug discovery and development.
While the precise biological target of NAMTA is yet to be fully elucidated, derivatives of its parent compound, 3-(methylthio)aniline, have been explored for their anti-inflammatory properties, specifically as inhibitors of cyclooxygenase-2 (COX-2).[1] This document, therefore, outlines a screening workflow to investigate the potential of NAMTA as a COX-2 inhibitor and to assess its impact on downstream inflammatory signaling pathways.
Hypothetical Signaling Pathway: Inhibition of the NF-κB Pathway by NAMTA
A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[2][3][4] Pro-inflammatory stimuli, such as cytokines, can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[4][5] This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB (p50/p65) dimer.[4] The active NF-κB dimer translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including COX-2.[2] COX-2, in turn, catalyzes the production of prostaglandins, such as Prostaglandin E2 (PGE2), which are key mediators of inflammation.[6][7] A potential mechanism for an anti-inflammatory compound like NAMTA is the inhibition of COX-2 activity, thereby reducing PGE2 production and mitigating the inflammatory response.
Caption: Hypothetical signaling pathway of NAMTA-mediated anti-inflammatory activity.
Experimental Workflow for Screening NAMTA Activity
The following workflow outlines a systematic approach to evaluate the biological activity of NAMTA as a potential anti-inflammatory agent.
Caption: Experimental workflow for screening the anti-inflammatory activity of NAMTA.
Data Presentation
Table 1: Hypothetical COX-2 Inhibition Data for NAMTA
| Compound | Concentration (µM) | % Inhibition of COX-2 | IC50 (µM) |
| NAMTA | 0.1 | 15.2 | 5.8 |
| 1 | 48.9 | ||
| 10 | 85.7 | ||
| 50 | 95.1 | ||
| Celecoxib (Control) | 0.01 | 25.4 | 0.45 |
| 0.1 | 55.1 | ||
| 1 | 92.3 | ||
| 10 | 98.6 | ||
| DMSO (Vehicle) | - | 0 | - |
Table 2: Hypothetical PGE2 Levels in Cell Supernatant
| Treatment | Concentration (µM) | PGE2 Concentration (pg/mL) | % Reduction of PGE2 |
| Untreated Cells | - | 1500 | 0 |
| LPS (1 µg/mL) | - | 4500 | - |
| NAMTA | 1 | 3200 | 28.9 |
| 10 | 1800 | 60.0 | |
| 50 | 1600 | 64.4 | |
| Indomethacin (Control) | 10 | 1550 | 65.6 |
Experimental Protocols
COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed for high-throughput screening of potential COX-2 inhibitors.[6][8]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (positive control inhibitor)
-
NAMTA (test compound)
-
DMSO (vehicle for compounds)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Protocol:
-
Reagent Preparation:
-
Reconstitute COX-2 enzyme in sterile ddH2O and store on ice.
-
Prepare a 10X working solution of NAMTA and Celecoxib in COX Assay Buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
Add 10 µL of the 10X test inhibitor (NAMTA) or control inhibitor (Celecoxib) to the respective wells.
-
For the enzyme control (100% activity), add 10 µL of COX Assay Buffer.
-
-
Reaction Mixture Preparation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted COX-2 enzyme to all wells except the blank.
-
-
Initiation of Reaction:
-
Prepare the Arachidonic Acid/NaOH solution.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of NAMTA and calculate the IC50 value.
-
Cell-Based Prostaglandin E2 (PGE2) Immunoassay
This protocol measures the amount of PGE2 released from cells into the culture medium, providing a functional assessment of COX-2 activity.[9][10][11]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
NAMTA
-
Indomethacin (positive control)
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of NAMTA or Indomethacin for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce COX-2 expression and PGE2 production.
-
-
Sample Collection:
-
After incubation, centrifuge the plate and collect the cell culture supernatant.
-
-
PGE2 Measurement:
-
Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves a competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 for binding to a limited number of antibody sites.
-
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the concentration of PGE2 in each sample based on the standard curve.
-
Determine the percent reduction of PGE2 production by NAMTA compared to the LPS-stimulated control.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to determine if the observed reduction in PGE2 is due to specific inhibition of the pathway or a general cytotoxic effect of NAMTA.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM
-
NAMTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate as described in the PGE2 assay protocol.
-
-
Compound Treatment:
-
Treat the cells with the same concentrations of NAMTA used in the PGE2 assay for 24 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Conclusion
These application notes provide a comprehensive, albeit hypothetical, starting point for the investigation of this compound's biological activity. By following the outlined experimental workflow and protocols, researchers can systematically screen for potential anti-inflammatory effects, quantify inhibitory potency, and assess the compound's cellular toxicity. The provided diagrams and data tables serve as a guide for visualizing the proposed mechanism of action and for presenting experimental findings in a clear and structured manner. Successful execution of these assays will provide valuable insights into the therapeutic potential of NAMTA and guide future drug development efforts.
References
- 1. 3-(METHYLTHIO)ANILINE | 1783-81-9 [chemicalbook.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. arborassays.com [arborassays.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Large-Scale Synthesis of N-Acetyl-3-methylthio-aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-3-methylthio-aniline is a key intermediate in the synthesis of various pharmaceutical compounds. Its production on a large scale requires a robust and efficient protocol to ensure high yield and purity. This document provides detailed application notes and a comprehensive protocol for the large-scale synthesis of this compound, focusing on the acetylation of 3-(methylthio)aniline.
The primary application of 3-(methylthio)aniline, the precursor to this compound, is as a starting material for the synthesis of various pharmaceutical intermediates.[1][2] Acetylation of the amino group is a common strategy to protect it during subsequent reactions or to introduce an acetyl group as part of the final molecular structure.
Chemical Reaction
The synthesis involves the acetylation of 3-(methylthio)aniline using an acetylating agent, typically acetic anhydride. The reaction is generally carried out in an aqueous medium or an appropriate solvent.
Reaction Scheme:
(3-(Methylthio)aniline + Acetic Anhydride → this compound + Acetic Acid)
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(Methylthio)aniline | ≥98% | Commercially Available | Starting material.[3][4] |
| Acetic Anhydride | Reagent Grade | Commercially Available | Acetylating agent. |
| Hydrochloric Acid | 37% (concentrated) | Commercially Available | To form the aniline salt. |
| Sodium Acetate | Anhydrous | Commercially Available | To buffer the reaction. |
| Ethanol | 95% | Commercially Available | For recrystallization. |
| Deionized Water | - | - | Reaction medium and washing. |
Large-Scale Synthesis Protocol
This protocol is designed for a representative large-scale batch producing approximately 1.1 kg of this compound. Adjustments may be necessary based on specific equipment and desired batch size.
1. Preparation of the Reaction Mixture:
-
In a 20 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 14 L of deionized water.
-
Charge 1.0 kg (7.18 mol) of 3-(methylthio)aniline to the reactor. Note that 3-(methylthio)aniline may not be fully soluble in water at this stage.[5]
-
Slowly add 0.60 L (7.18 mol) of concentrated hydrochloric acid to the mixture while stirring. The addition should be exothermic, and the temperature should be monitored and controlled. Stir until all the aniline has dissolved to form 3-(methylthio)aniline hydrochloride.
2. Acetylation Reaction:
-
In a separate vessel, prepare a solution of 1.18 kg (14.36 mol) of anhydrous sodium acetate in 3 L of deionized water.
-
Measure 1.03 L (10.91 mol) of acetic anhydride.
-
To the solution of 3-(methylthio)aniline hydrochloride in the reactor, add the acetic anhydride all at once with vigorous stirring.
-
Immediately following the addition of acetic anhydride, add the prepared sodium acetate solution to the reactor.
-
A white precipitate of this compound should form rapidly.[5]
3. Isolation and Purification:
-
Cool the reaction mixture to 10-15°C using a cooling jacket or an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a large Büchner funnel.
-
Wash the filter cake with three portions of 2 L of cold deionized water to remove any unreacted starting materials and salts.
-
Press the cake as dry as possible on the filter.
4. Recrystallization:
-
Transfer the crude this compound to a clean 20 L reactor.
-
Add a minimal amount of 95% ethanol sufficient to dissolve the solid at reflux. The exact volume will depend on the amount of crude product but can be estimated to be around 5-7 L.
-
Heat the mixture to reflux with stirring until all the solid has dissolved.
-
If necessary, a small amount of water can be added to aid dissolution.[5]
-
Once dissolved, allow the solution to cool slowly to room temperature, and then cool further to 0-5°C to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: The reported melting point for this compound (3-acetamidothioanisole) is 78-78.5°C.[6]
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Purity Analysis: Assess the purity using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Data Presentation
Table 1: Reactant Quantities for Large-Scale Synthesis
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Quantity |
| 3-(Methylthio)aniline | 139.22[3] | 7.18 | 1.0 kg |
| Acetic Anhydride | 102.09 | 10.91 | 1.03 L (1.11 kg) |
| Hydrochloric Acid (37%) | 36.46 | 7.18 | 0.60 L |
| Sodium Acetate | 82.03 | 14.36 | 1.18 kg |
Table 2: Expected Yield and Product Specifications
| Parameter | Expected Value |
| Theoretical Yield | 1.30 kg |
| Expected Actual Yield | 1.10 - 1.23 kg (85-95% yield) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78-79°C[6] |
| Purity (HPLC/GC) | >99% |
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Safety and Handling
-
3-(Methylthio)aniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also flammable. Handle in a fume hood with appropriate PPE.
-
Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
References
- 1. AZTEC BIOTECH [aztecbiotech.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-(Methylthio)aniline 97 1783-81-9 [sigmaaldrich.com]
- 4. 3-(Methylthio)aniline | 1783-81-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-(METHYLTHIO)ANILINE | 1783-81-9 [chemicalbook.com]
- 7. 3-(Methylthio)aniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Purification of N-Acetyl-3-methylthio-aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of N-Acetyl-3-methylthio-aniline, a key intermediate in various synthetic applications. The protocols outlined below are based on established techniques for analogous compounds and provide a robust starting point for achieving high purity.
Introduction
This compound is a substituted acetanilide derivative. Effective purification is crucial to ensure the integrity of subsequent reactions and the quality of final products in a research and drug development setting. The primary impurities in a crude sample may include unreacted starting materials, such as 3-(methylthio)aniline and acetic anhydride, as well as side-products from the acetylation reaction. The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity. The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
Physicochemical Data
A summary of the known physical properties of this compound and its precursor, 3-(methylthio)aniline, is presented in Table 1. This data is essential for selecting appropriate purification methods and conditions.
Table 1: Physicochemical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Refractive Index (n20/D) |
| This compound | C₉H₁₁NOS | 181.26 | 78 - 78.5 | Not available | Solid | Not available |
| 3-(Methylthio)aniline | C₇H₉NS | 139.22 | Not available | 163-165 (16 mmHg) | Clear dark brown liquid | 1.637 |
Data sourced from available chemical literature.[1][2][3]
Purification Protocols
Two primary methods for the purification of this compound are detailed below: Recrystallization and Column Chromatography.
Protocol 1: Recrystallization from Aqueous Ethanol
Recrystallization is an effective technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and impurities in a suitable solvent system at different temperatures. For this compound, recrystallization from aqueous ethanol is a documented method.[1]
Materials:
-
Crude this compound
-
Ethanol (EtOH)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The flask can be gently heated on a hot plate or in a water bath to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold aqueous ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of the dried crystals should be determined to assess purity. A sharp melting point close to the literature value (78-78.5°C) indicates high purity.[1]
Protocol 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For aniline derivatives, silica gel is a common stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., Petroleum Ether/Ethyl Acetate or Hexane/Ethyl Acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Selection of Solvent System: The appropriate eluent system should be determined using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., starting with 9:1 Hexane:Ethyl Acetate and moving to more polar mixtures). The ideal solvent system will give a good separation between the desired product spot and any impurity spots, with the product having an Rf value of approximately 0.3-0.4. For similar aniline derivatives, mixtures of petroleum ether and ethyl acetate have been used successfully.[4][5]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the stationary phase. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Loading the Sample: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity Assessment: Assess the purity of the final product by TLC, melting point determination, and spectroscopic methods (e.g., NMR, IR).
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification techniques described.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. 3-(METHYLTHIO)ANILINE | 1783-81-9 [chemicalbook.com]
- 2. 3-(Methylthio)aniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 3-(甲硫基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for the Formulation of N-Acetyl-3-methylthio-aniline for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific formulation, pharmacokinetic, or toxicological data for N-Acetyl-3-methylthio-aniline was found in the public domain. The following application notes and protocols are based on general strategies for the formulation of poorly soluble compounds for preclinical in vivo research. These are intended as a starting point and will require significant optimization and validation for the specific compound.
Introduction
This compound is a derivative of 3-methylthio-aniline. Aniline and its derivatives can exhibit a range of biological activities, but often present challenges in formulation for in vivo studies due to poor aqueous solubility. This document provides a general framework for developing a suitable formulation for this compound to enable its evaluation in animal models. The primary goal is to achieve adequate bioavailability and exposure to assess its pharmacological and toxicological profile.
Preformulation Assessment
Prior to formulation development, a thorough preformulation assessment of this compound is critical. Key parameters to evaluate include:
-
Aqueous Solubility: Determine the solubility in water and buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility profile.
-
LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) will indicate the lipophilicity of the compound, which is crucial for selecting appropriate formulation strategies.[1]
-
Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) should be used to determine the crystallinity, melting point, and thermal stability of the compound.
-
Chemical Stability: Assess the stability of the compound in different solvents and pH conditions to identify potential degradation issues.
Formulation Strategies for Poorly Soluble Compounds
Given that aniline derivatives are often poorly soluble in water, several strategies can be employed to enhance the solubility and bioavailability of this compound.[2][3] The choice of formulation will depend on the physicochemical properties of the compound, the intended route of administration, and the required dose.
Solubilization Techniques
A variety of excipients can be used to improve the solubility of hydrophobic compounds.[1][3][4]
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.[2]
-
Co-solvents: Water-miscible organic solvents can be used to increase the solubility of non-polar compounds.[2]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[2][5]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[2][3]
-
Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS) can enhance the oral absorption of lipophilic drugs by presenting the drug in a solubilized state.[1][2][4]
Table 1: Common Excipients for Preclinical Formulations of Poorly Soluble Compounds
| Excipient Class | Example Excipients | Typical Concentration Range (w/v) | Route of Administration |
| Co-solvents | Propylene Glycol (PG) | 10 - 60% | Oral, IV |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | Oral, IV | |
| Ethanol | 5 - 20% | Oral, IV | |
| Dimethyl Sulfoxide (DMSO) | < 10% | Oral, IV, IP | |
| Surfactants | Polysorbate 80 (Tween® 80) | 1 - 10% | Oral, IV |
| Polysorbate 20 (Tween® 20) | 1 - 5% | Oral, IV | |
| Cremophor® EL | 1 - 10% | Oral, IV | |
| Solutol® HS 15 | 1 - 20% | Oral, IV | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 - 40% | Oral, IV |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10 - 40% | Oral, IV | |
| Lipid-based | Labrasol® | Varies | Oral |
| Cremophor® RH 40 | Varies | Oral | |
| Sesame Oil | Varies | Oral, IM, SC |
Experimental Protocols
The following are generalized protocols for preparing and evaluating formulations of this compound.
Protocol for Formulation Preparation: Co-solvent/Surfactant System (for Oral Administration)
-
Vehicle Preparation:
-
In a clean glass vial, add the required volume of the co-solvent(s) (e.g., PEG 400, Propylene Glycol).
-
Add the surfactant(s) (e.g., Tween® 80) to the co-solvent and mix thoroughly using a vortex mixer until a homogenous solution is formed.
-
If required, add an aqueous component (e.g., water, saline, or buffer) to the mixture and vortex again.
-
-
Drug Solubilization:
-
Weigh the required amount of this compound.
-
Gradually add the compound to the prepared vehicle while vortexing.
-
If necessary, use a sonicating water bath to aid dissolution.
-
Visually inspect the solution for complete dissolution and the absence of particulates.
-
Measure the final pH of the formulation and adjust if necessary, keeping in mind the stability of the compound.
-
Protocol for Formulation Preparation: Cyclodextrin-Based System (for Intravenous Administration)
-
Vehicle Preparation:
-
Weigh the required amount of cyclodextrin (e.g., HP-β-CD).
-
Dissolve the cyclodextrin in a suitable aqueous buffer (e.g., sterile saline or phosphate-buffered saline) by stirring or vortexing.
-
-
Drug Complexation:
-
Weigh the required amount of this compound.
-
Slowly add the compound to the cyclodextrin solution while continuously stirring.
-
Allow the mixture to stir for a sufficient period (e.g., 24-48 hours) at room temperature or slightly elevated temperature to facilitate the formation of the inclusion complex.
-
After complexation, filter the solution through a 0.22 µm sterile filter to remove any undissolved particles and for sterilization.
-
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
Caption: Workflow for formulation development of this compound.
Hypothetical Signaling Pathway (General Aniline Derivative Toxicity)
Due to the lack of specific data for this compound, a generalized pathway for aniline-induced hematotoxicity is presented. Aniline and its derivatives are known to cause methemoglobinemia.[6][7][8]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 5. pharmtech.com [pharmtech.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Acetyl-3-methylthio-aniline Synthesis
Welcome to the technical support center for the synthesis of N-Acetyl-3-methylthio-aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common challenges encountered during this specific chemical transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Question: My N-acetylation of 3-methylthio-aniline is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the N-acetylation of 3-methylthio-aniline can stem from several factors. Here are potential causes and corresponding solutions:
-
Insufficient Reactivity of the Acylating Agent: Acetic anhydride is a common acetylating agent, but for some substrates, a more reactive agent is needed to drive the reaction to completion.
-
Solution: Consider using acetyl chloride, which is generally more electrophilic than acetic anhydride.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that can significantly impact yield.
-
Inadequate Catalyst or Lack Thereof: While not always necessary for simple anilines, a catalyst can be beneficial.
-
Solution: The use of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly enhance the reaction rate by forming a highly reactive N-acylpyridinium intermediate.[1]
-
-
Poor Solubility of the Starting Material: If the 3-methylthio-aniline is not fully dissolved, the reaction will be heterogeneous and likely slow and incomplete.
-
Solution: Ensure your chosen solvent completely dissolves the starting aniline. Suitable solvents can include acetone, tetrahydrofuran (THF), or ethyl acetate.[2]
-
Question: The final this compound product is impure. What are the common side products and how can I improve purity?
Answer: Product impurity is a common challenge. Here are some potential side products and purification strategies:
-
Unreacted Starting Material: The most common impurity is the starting 3-methylthio-aniline.
-
Mitigation: Ensure the reaction goes to completion by monitoring with TLC. A slight excess of the acetylating agent can also be used.
-
-
Diacylation: Although less common, it's possible for the nitrogen to be acetylated twice, especially under harsh conditions.
-
Mitigation: Use a stoichiometric amount of the acetylating agent and add it slowly to the reaction mixture.[1]
-
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. The N-acetyl derivative of 3-(methylthio)aniline has a reported melting point of 78-78.5°C and can be recrystallized from aqueous ethanol.[3]
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative. A common eluent system to start with is a mixture of hexanes and ethyl acetate.[1]
-
Washing: Before recrystallization, washing the crude product with cold water can help remove water-soluble impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the N-acetylation of 3-methylthio-aniline?
The reaction involves the treatment of 3-methylthio-aniline with an acetylating agent, typically acetic anhydride or acetyl chloride, to form this compound.
Q2: Which acetylating agent should I choose: acetic anhydride or acetyl chloride?
Acetyl chloride is more reactive than acetic anhydride and may lead to higher yields or faster reaction times, particularly if the aniline is less reactive.[1] However, acetic anhydride is often sufficient and is less sensitive to moisture. The choice depends on the specific reaction conditions and the reactivity of the substrate.
Q3: Is a base required for this reaction?
When using acetyl chloride, a base such as triethylamine or pyridine is typically added to neutralize the HCl byproduct. When using acetic anhydride, a base is not strictly required but can be used to accelerate the reaction. Sodium acetate is often used in conjunction with acetic anhydride.[4]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the disappearance of the starting material (3-methylthio-aniline) and the appearance of the product (this compound).[2]
Q5: What are the key safety precautions for this synthesis?
Anilines can be toxic, and acetylating agents are corrosive and moisture-sensitive.[3] It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
To systematically optimize the yield, it is recommended to track the experimental parameters and outcomes. The following table provides a template for organizing your data.
| Experiment ID | Acylating Agent (eq.) | Catalyst (mol%) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (e.g., by NMR/HPLC) |
| Exp-001 | Acetic Anhydride (1.1) | None | None | Acetic Acid | 100 | 2 | ||
| Exp-002 | Acetic Anhydride (1.1) | DMAP (5) | Pyridine (1.2) | DCM | 25 | 4 | ||
| Exp-003 | Acetyl Chloride (1.1) | None | Triethylamine (1.2) | THF | 0 to 25 | 3 | ||
| ... |
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride and Sodium Acetate
This protocol is adapted from a general procedure for the acetylation of aniline.[4]
-
Dissolution: In a round-bottom flask, dissolve 3-methylthio-aniline (1 equivalent) in glacial acetic acid.
-
Addition of Acylating Agent: To the stirred solution, add acetic anhydride (1.1 equivalents).
-
Addition of Base: Add anhydrous sodium acetate (1.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from aqueous ethanol to obtain pure this compound.
Protocol 2: Acetylation using Acetyl Chloride and Triethylamine
-
Dissolution: Dissolve 3-methylthio-aniline (1 equivalent) and triethylamine (1.2 equivalents) in a suitable solvent like THF or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from aqueous ethanol or by column chromatography on silica gel.
Visualizations
Caption: General reaction scheme for the N-acetylation of 3-methylthio-aniline.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: N-Acetyl-3-methylthio-aniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Acetyl-3-methylthio-aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most frequently observed impurities are typically process-related. These include unreacted starting material (3-methylthio-aniline), over-acetylated byproducts (N,N-diacetyl-3-methylthio-aniline), and residual reagents such as acetic acid. Additionally, oxidation of the methylthio group can lead to the formation of sulfoxide and sulfone impurities, though this is generally less common under standard acetylation conditions.
Q2: My final product shows a lower melting point than expected and appears oily. What could be the cause?
A2: A depressed and broad melting point, or an oily product, is a strong indicator of impurities. The most likely culprit is the presence of unreacted 3-methylthio-aniline, which is a liquid at room temperature. Residual acetic acid from the reaction can also contribute to this issue. Incomplete removal of these substances during workup and purification is the primary cause.
Q3: I observe a small, more polar spot on my TLC plate in addition to my product spot. What could this be?
A3: A more polar impurity is often indicative of the sulfoxide derivative, N-Acetyl-3-(methylsulfinyl)-aniline. The sulfoxide group is significantly more polar than the thioether. This impurity can form if the reaction is exposed to oxidizing conditions, such as prolonged heating in the presence of air.
Q4: How can I confirm the identity of suspected impurities?
A4: A combination of analytical techniques is recommended for impurity identification. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is highly effective for separating and identifying the molecular weights of the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information, and Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile impurities.[1]
Q5: Are there any specific safety precautions I should take when handling the reagents for this synthesis?
A5: Yes. 3-methylthio-aniline is toxic if it comes into contact with the skin and can cause skin and eye irritation.[2] Acetic anhydride is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Ensure a slight excess of the acetylating agent (acetic anhydride) is used.- Increase reaction time or temperature moderately.- Ensure the 3-methylthio-aniline starting material is pure. |
| Product loss during workup. | - Minimize the amount of solvent used for recrystallization to avoid excessive product dissolution.- Ensure the pH is neutral before extraction to prevent the product from becoming soluble in the aqueous layer. | |
| Presence of Unreacted 3-methylthio-aniline | Insufficient acetylating agent or reaction time. | - Increase the molar equivalent of acetic anhydride.- Extend the reaction time. |
| Inefficient purification. | - Improve the efficiency of the recrystallization process. Consider using a different solvent system.- Column chromatography may be necessary for complete removal. | |
| Detection of Diacetylated Impurity | Excessive heating or prolonged reaction time. | - Reduce the reaction temperature and monitor the reaction progress by TLC to avoid prolonged heating after completion.[3] |
| Product is off-white or colored | Oxidation of the aniline starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified, colorless 3-methylthio-aniline as the starting material. |
| Presence of Oxidized Impurities (Sulfoxide/Sulfone) | Exposure to air at elevated temperatures. | - Conduct the reaction under an inert atmosphere.- Avoid unnecessarily high reaction temperatures or prolonged heating. |
Analytical Data for Common Impurities
The following table summarizes the expected analytical characteristics of this compound and its common impurities.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected HPLC Retention Time | Notes |
| This compound | C₉H₁₁NOS | 181.25 | Main Peak | Desired Product |
| 3-methylthio-aniline | C₇H₉NS | 139.22 | Earlier than product | Starting Material |
| N,N-diacetyl-3-methylthio-aniline | C₁₁H₁₃NO₂S | 223.29 | Later than product | Over-acetylation Impurity |
| N-Acetyl-3-(methylsulfinyl)-aniline | C₉H₁₁NO₂S | 197.25 | Earlier than product | Oxidation Impurity (Sulfoxide) |
| N-Acetyl-3-(methylsulfonyl)-aniline | C₉H₁₁NO₃S | 213.25 | Earlier than Sulfoxide | Oxidation Impurity (Sulfone) |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the acetylation of an aniline derivative.[4][5]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylthio-aniline (1.0 eq) in glacial acetic acid.
-
Addition of Reagent : Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Reaction : Heat the mixture to a gentle reflux (approximately 110-120 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup :
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture slowly into a beaker of ice-cold water with stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
-
Purification : Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
-
Drying : Dry the purified crystals in a vacuum oven.
Visual Guides
References
Technical Support Center: Troubleshooting N-Acetyl-3-methylthio-aniline Reactions
Welcome to the technical support center for the synthesis of N-Acetyl-3-methylthio-aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: My N-acetylation of 3-methylthio-aniline is giving a low yield. What are the likely causes and how can I improve it?
A low yield in the N-acetylation of 3-methylthio-aniline can stem from several factors, primarily related to the reactivity of the starting material and the reaction conditions. The methylthio group is an electron-donating group, which increases the nucleophilicity of the aniline nitrogen, but also makes the aromatic ring more susceptible to side reactions if conditions are not optimal.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using at least a stoichiometric equivalent of the acetylating agent (acetic anhydride or acetyl chloride).
-
Deactivation of Aniline: If using an acyl chloride, the generated hydrochloric acid (HCl) can protonate the starting aniline, forming an unreactive anilinium salt. The addition of a base, such as sodium acetate or pyridine, is crucial to neutralize this acid.[1]
-
Suboptimal Temperature: While heating can increase the reaction rate, excessive heat can lead to the formation of byproducts and decomposition, lowering the overall yield of the desired product. Monitor the reaction temperature closely.
-
Poor Quality Reagents: Ensure that the 3-methylthio-aniline is pure and the acetic anhydride has not hydrolyzed to acetic acid.
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is this and how can I prevent it?
The formation of dark, tar-like substances is a common issue in reactions involving anilines, which are susceptible to oxidation.[2] The electron-rich nature of the 3-methylthio-aniline ring makes it particularly prone to oxidation, especially at elevated temperatures or in the presence of air.
Prevention Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Control Temperature: Avoid excessive heating, as this can accelerate oxidation processes.
-
Addition of Reducing Agents: In some cases, adding a small amount of a reducing agent, like zinc dust, can help prevent the oxidation of aniline.
Q3: My purified product shows more than one spot on the TLC plate. What are the possible side products?
The most common side product in the acetylation of anilines is the diacetylated product, where the nitrogen atom is acetylated twice. However, this is generally less of an issue with anilines compared to aliphatic amines and can often be mitigated by controlling the stoichiometry of the acetylating agent. Other potential impurities could be unreacted starting material or oxidation byproducts.
Common Side Products:
-
N,N-diacetyl-3-methylthio-aniline: Formation of this byproduct can be minimized by using a stoichiometric amount of acetic anhydride and avoiding prolonged reaction times at high temperatures.
-
Unreacted 3-methylthio-aniline: If the reaction is incomplete, the starting material will remain.
-
Oxidation Products: These often appear as baseline material or colored streaks on the TLC plate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure at least 1:1 molar ratio of aniline to acetylating agent. Monitor reaction progress by TLC. |
| Deactivation of aniline by acid. | Add a base like sodium acetate or pyridine to neutralize the acid byproduct. | |
| Suboptimal temperature. | Maintain a moderate reaction temperature; avoid excessive heating. | |
| Dark/Tarry Reaction Mixture | Oxidation of aniline. | Run the reaction under an inert atmosphere (N2 or Ar). Avoid high temperatures. Consider adding a small amount of zinc dust. |
| Multiple Spots on TLC | Diacetylation. | Use a stoichiometric amount of the acetylating agent. Avoid prolonged heating. |
| Unreacted starting material. | Increase reaction time or slightly increase the amount of acetylating agent. | |
| Product is an Oil/Difficult to Crystallize | Presence of impurities. | Purify the crude product using column chromatography before recrystallization. |
| Incorrect recrystallization solvent. | Use a solvent system in which the product is soluble when hot and insoluble when cold (e.g., aqueous ethanol). |
Experimental Protocols
Key Experiment: N-acetylation of 3-methylthio-aniline
This protocol is adapted from the general procedure for the acetylation of aniline.[3]
Materials:
-
3-methylthio-aniline
-
Acetic anhydride
-
Sodium acetate
-
Concentrated Hydrochloric Acid (optional, for salt formation to aid dissolution)
-
Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
In a flask, dissolve 3-methylthio-aniline in dilute hydrochloric acid (if necessary to aid dissolution in water).
-
In a separate beaker, prepare a solution of sodium acetate in water.
-
Slowly add acetic anhydride to the aniline solution with stirring.
-
Immediately add the sodium acetate solution to the reaction mixture.
-
Stir the mixture. The this compound product should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol.
Visualizations
Signaling Pathways and Workflows
Caption: Reaction scheme for the N-acetylation of 3-methylthio-aniline and potential side products.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: N-Acetyl-3-methylthio-aniline Stability
Welcome to the technical support center for N-Acetyl-3-methylthio-aniline. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound has two primary points of instability: the thioether group and the N-acetyl group. The thioether (-S-CH₃) is susceptible to oxidation, which can form the corresponding sulfoxide and subsequently the sulfone. The N-acetyl group, while generally stabilizing for the aniline moiety, can undergo hydrolysis under acidic or basic conditions, reverting the compound to 3-methylthio-aniline.
Q2: How can I detect degradation of my this compound sample?
A2: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for assessing purity and detecting degradation products.[1] Thin-Layer Chromatography (TLC) can be used for rapid qualitative screening.[2] Gas Chromatography-Mass Spectrometry (GC/MS) is useful for identifying volatile impurities and degradation products.[1] For specific detection of sulfur-containing impurities like sulfoxides and sulfones, specialized techniques such as HPLC coupled with chemical reaction interface mass spectrometry (CRIMS) can be employed.[3]
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products are N-Acetyl-3-(methylsulfinyl)-aniline (sulfoxide) and N-Acetyl-3-(methylsulfonyl)-aniline (sulfone) resulting from oxidation of the thioether group. Under hydrolytic stress (acidic or basic conditions), 3-methylthio-aniline and acetic acid can be formed.
Q4: How should I store this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, heat, and oxygen. Use of amber vials is recommended to prevent photodegradation. For long-term storage, keeping the compound at -20°C or -80°C is advisable.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Loss of Purity Over Time in Storage
-
Symptom: HPLC analysis shows a decrease in the main peak area and the appearance of new, more polar peaks.
-
Possible Cause: Oxidation of the thioether group to sulfoxide and/or sulfone. This is accelerated by exposure to air (oxygen), light, and elevated temperatures.
-
Solution:
-
Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to displace oxygen.
-
Low Temperature: Store at reduced temperatures (-20°C or below) to slow down the rate of oxidation.
-
Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect from light.
-
Antioxidants: For solutions, consider the addition of antioxidants. Thioether-based antioxidants like dilauryl thiodipropionate or distearyl thiodipropionate can be effective.[4][5] However, compatibility with your experimental system must be verified.
-
Issue 2: Compound Degradation in Solution (Acidic or Basic pH)
-
Symptom: Analysis of a solution of this compound shows the emergence of a peak corresponding to 3-methylthio-aniline.
-
Possible Cause: Hydrolysis of the N-acetyl group. The amide bond is susceptible to cleavage under strongly acidic or basic conditions.[6][7][8]
-
Solution:
-
pH Control: Maintain the pH of the solution as close to neutral (pH 7) as possible. Use appropriate buffer systems (e.g., phosphate-buffered saline) if compatible with your experiment.
-
Temperature Control: Perform experiments at the lowest feasible temperature to reduce the rate of hydrolysis.
-
Minimize Exposure Time: Prepare solutions fresh and use them promptly. Avoid long-term storage of the compound in solution, especially at non-neutral pH.
-
Issue 3: Inconsistent Experimental Results
-
Symptom: High variability in results between experimental replicates.
-
Possible Cause: On-bench degradation of the compound during sample preparation and handling. Exposure to ambient light and oxygen can initiate degradation.
-
Solution:
-
Controlled Environment: Handle the compound and prepare solutions in a controlled environment, minimizing exposure to direct light.
-
Degassed Solvents: Use solvents that have been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.
-
Consistent Timing: Standardize the time between sample preparation and analysis to ensure that all samples have a similar degradation profile.
-
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically for the degradation kinetics of this compound. The following tables provide a general overview of the expected stability based on the known behavior of its functional groups.
Table 1: General Stability Profile of this compound
| Condition | Stability Concern | Potential Degradation Products |
| Acidic pH (<4) | High | Hydrolysis of N-acetyl group |
| Neutral pH (6-8) | Good | Minimal degradation expected |
| Basic pH (>9) | Moderate to High | Hydrolysis of N-acetyl group |
| Oxygen/Air Exposure | Moderate | Oxidation of thioether |
| Light Exposure | Moderate | Photodegradation, potential for oxidation |
| Elevated Temperature | Moderate to High | Increased rate of both oxidation and hydrolysis |
Table 2: Effectiveness of Stabilization Strategies
| Strategy | Target Instability | Effectiveness |
| Inert Atmosphere (N₂, Ar) | Thioether Oxidation | High |
| Low Temperature Storage (<0°C) | General Degradation | High |
| Light Protection (Amber Vials) | Photodegradation | High |
| pH Control (Neutral Buffers) | N-acetyl Hydrolysis | High |
| Addition of Antioxidants | Thioether Oxidation | Moderate to High (system dependent) |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted to your specific experimental needs.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.[9][10]
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
-
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
Control: Keep 1 mL of the stock solution at 4°C in the dark.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase and analyze by HPLC. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
-
Protocol 2: Accelerated Stability Testing
This protocol is used to predict the shelf-life of the compound under normal storage conditions.[11][12]
-
Materials:
-
This compound (solid)
-
Controlled temperature and humidity chambers
-
HPLC system with UV detector
-
-
Procedure:
-
Sample Preparation: Place accurately weighed samples of solid this compound in appropriate containers (e.g., amber glass vials).
-
Storage Conditions: Place the samples in stability chambers under accelerated conditions as per ICH guidelines (e.g., 40°C / 75% Relative Humidity).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, dissolve the sample in a suitable solvent and analyze for purity by a validated stability-indicating HPLC method.
-
Data Evaluation: Plot the purity of the compound versus time. The data can be used to estimate the degradation rate and predict the shelf-life at normal storage conditions (e.g., 25°C / 60% RH).
-
Visualizations
Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting stability studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 5. zellersolutions.com [zellersolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. scribd.com [scribd.com]
- 12. japsonline.com [japsonline.com]
"N-Acetyl-3-methylthio-aniline solubility issues and solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of N-Acetyl-3-methylthio-aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which solvents has this compound shown some solubility?
Based on available information, this compound can be recrystallized from aqueous ethanol. This indicates that it has appreciable solubility in hot aqueous ethanol and lower solubility upon cooling, a property that is exploited for purification.
Q3: How does the acetylation of 3-methylthio-aniline affect its solubility compared to the parent amine?
Acetylation of an amino group generally reduces its basicity and its ability to form salts with acids. While aniline itself is soluble in aqueous acidic solutions due to the formation of the anilinium ion, N-acetylated aniline (acetanilide) is less soluble in acidic solutions.[2] The acetyl group, however, can participate in hydrogen bonding, which may slightly improve solubility in polar protic solvents compared to a non-acetylated, non-basic aromatic compound of similar size.
Troubleshooting Guide for Solubility Issues
Issue 1: this compound is not dissolving in my desired aqueous buffer.
-
Cause: The compound has inherently low aqueous solubility.
-
Solutions:
-
Co-solvents: Try adding a water-miscible organic solvent such as ethanol, isopropanol, DMSO, or DMF to your aqueous buffer. Start with a small percentage of the organic solvent and gradually increase it until the compound dissolves.
-
pH Adjustment: While acetylation reduces basicity, there might be a slight pH-dependent solubility. Experiment with adjusting the pH of your buffer, although significant effects are not expected for this N-acetylated compound.
-
Surfactants: The use of non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can help to solubilize nonpolar compounds in aqueous media.
-
Heating: Gently warming the solution may increase the solubility. However, be cautious about potential degradation of the compound at elevated temperatures.
-
Issue 2: The compound precipitates out of solution upon standing or cooling.
-
Cause: The initial dissolution was likely achieved in a supersaturated state, or the solubility is highly temperature-dependent.
-
Solutions:
-
Increase Co-solvent Concentration: If you are using a co-solvent, a higher percentage may be required to maintain solubility at lower temperatures.
-
Formulation Strategies: For long-term stability in solution, consider more advanced formulation techniques such as the use of cyclodextrins to form inclusion complexes or creating a solid dispersion.
-
Issue 3: I am having difficulty finding a suitable solvent for recrystallization.
-
Cause: Finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging.
-
Solutions:
-
Solvent Screening: Test a range of solvents with varying polarities. Good candidates for N-acetylated aromatic compounds often include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene), as well as mixtures of these with water.
-
Solvent Mixtures: A two-solvent system is often effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals. Aqueous ethanol is a reported successful solvent system.
-
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | The molecule is largely hydrophobic. |
| Aqueous Ethanol | Moderate to High (Hot) | Reported as a suitable recrystallization solvent. |
| Methanol / Ethanol | Moderate to High | Polar protic solvents that can interact with the acetyl group. |
| Acetone | Moderate | A polar aprotic solvent that can dissolve moderately polar compounds. |
| Dichloromethane | High | A nonpolar organic solvent suitable for aromatic compounds. |
| Diethyl Ether | Moderate to High | A common organic solvent for nonpolar to moderately polar compounds.[1] |
| Toluene / Hexane | Low to Moderate | Nonpolar solvents; solubility will depend on the overall polarity of the molecule. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
-
Preparation: Weigh approximately 1-2 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent from Table 1.
-
Observation at Room Temperature: Vigorously vortex each vial for 1-2 minutes and visually inspect for dissolution.
-
Heating: If the compound does not dissolve at room temperature, gently heat the vial in a water bath (e.g., to 50-60 °C) and observe for dissolution.
-
Cooling: If the compound dissolves upon heating, allow the vial to cool to room temperature and then place it in an ice bath to observe for precipitation or crystallization.
-
Documentation: Record your observations for each solvent to identify suitable candidates for your experiments or for recrystallization.
Protocol 2: Recrystallization from Aqueous Ethanol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently in a water bath.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Addition of Water: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold aqueous ethanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: N-Acetyl-3-methylthio-aniline Production Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of N-Acetyl-3-methylthio-aniline production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and their key scale-up considerations?
The production of this compound is typically a two-stage process:
-
Synthesis of 3-(Methylthio)aniline: This intermediate is often prepared from precursors like 3-aminothiophenol or by introducing the methylthio group onto a substituted benzene ring. Key scale-up challenges include handling potentially hazardous reagents, controlling reaction exotherms, and purification of the intermediate.
-
Acetylation of 3-(Methylthio)aniline: This step involves the reaction of 3-(Methylthio)aniline with an acetylating agent, most commonly acetic anhydride.[1] Scale-up considerations for this stage primarily revolve around managing the exothermic nature of the reaction, controlling product precipitation, and ensuring efficient purification.
Q2: What are the common impurities encountered during the scale-up of this compound production?
During scale-up, you may encounter several impurities, including:
-
Unreacted 3-(Methylthio)aniline: Incomplete acetylation can lead to the presence of the starting material in the final product.
-
Di-acetylated Product: Over-acetylation can lead to the formation of a di-acetylated aniline derivative, although this is less common under controlled conditions.
-
Isomeric Impurities: If the starting materials for the synthesis of 3-(methylthio)aniline are not pure, isomeric impurities can carry through to the final product.
-
Solvent-related Impurities: Residual solvents from the reaction or purification steps.
-
Degradation Products: Poor temperature control can lead to the degradation of reactants or the product.[2]
Q3: How does heat transfer impact the scale-up of the acetylation step?
The acetylation of anilines is an exothermic reaction. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] This can lead to localized "hot spots," particularly near the reactor walls, which can cause thermal degradation of the product and the formation of impurities.[2] Proper reactor design, agitation, and the use of heat exchangers are critical for maintaining optimal temperature control at scale.
Q4: What are the safety considerations when scaling up the production of this compound?
Safety is paramount during scale-up. Key considerations include:
-
Handling of Raw Materials: 3-(Methylthio)aniline can be harmful if swallowed or comes into contact with skin.[3] Acetic anhydride is corrosive. Appropriate personal protective equipment (PPE) should be used.
-
Reaction Hazards: The exothermic nature of the acetylation reaction requires careful monitoring to prevent runaway reactions.
-
Solvent Safety: Large volumes of organic solvents may be flammable and require proper handling and storage.
-
Product Handling: Ensure adequate ventilation to avoid inhalation of any dust or vapors from the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound production.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature gradually while monitoring the reaction progress by HPLC or TLC.[4]- Ensure the molar ratio of acetic anhydride to 3-(methylthio)aniline is optimized. |
| Suboptimal reaction temperature. | - Profile the reaction temperature to identify the optimal range for your specific reactor setup.[5] | |
| Poor mixing. | - Increase agitation speed to ensure uniform mixing and heat distribution, especially in large reactors.[2] | |
| High Levels of Impurities in the Final Product | Reaction temperature too high. | - Reduce the temperature of the heating medium (e.g., steam jacket) and monitor the internal batch temperature closely.[2] |
| Presence of impurities in the starting material (3-methylthio)aniline. | - Ensure the purity of the starting material meets the required specifications before starting the reaction. | |
| Inefficient purification. | - Optimize the recrystallization solvent system.- Consider alternative purification methods like column chromatography, though this may be less cost-effective at a large scale.[6] | |
| Difficulties in Product Isolation and Purification | Poor crystallization. | - Control the cooling rate during crystallization to promote the formation of larger, more easily filterable crystals.- Experiment with different anti-solvents to improve precipitation. |
| Presence of close-boiling isomers or byproducts. | - If purification by recrystallization is insufficient, consider converting the product to a salt to facilitate purification, followed by regeneration of the free acetylated amine.[4] | |
| Inconsistent Batch-to-Batch Results | Variation in raw material quality. | - Establish strict quality control specifications for all incoming raw materials.[2] |
| Poor control over critical process parameters (temperature, addition rate, mixing). | - Implement automated process controls to ensure consistent reaction conditions for every batch.[2] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Methylthio)aniline (Illustrative)
This is a general procedure and should be optimized based on laboratory findings before scaling up.
-
Reaction Setup: To a suitable reactor, add 3-aminothiophenol and a suitable solvent (e.g., methanol).
-
Base Addition: Under an inert atmosphere, add a base such as sodium hydroxide or potassium hydroxide.[7]
-
Methylation: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise while maintaining the temperature at a controlled level (e.g., 0-10 °C).[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude 3-(methylthio)aniline by vacuum distillation.[8]
Protocol 2: Acetylation of 3-(Methylthio)aniline
This protocol is adapted from a general procedure for the acetylation of aniline.[1]
-
Dissolution: Dissolve 3-(methylthio)aniline in a mixture of water and concentrated hydrochloric acid.
-
Reagent Preparation: Prepare a solution of sodium acetate in water.
-
Acetylation: To the solution of 3-(methylthio)aniline hydrochloride, add acetic anhydride with vigorous stirring. Immediately after, add the sodium acetate solution.
-
Precipitation: this compound should precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation and collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: A simplified workflow for the two-stage production of this compound.
Caption: A decision workflow for troubleshooting low product yield during scale-up.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. 3-(Methylthio)aniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 7. US3406202A - Preparation of aniline thioethers - Google Patents [patents.google.com]
- 8. 3-(METHYLTHIO)ANILINE | 1783-81-9 [chemicalbook.com]
Technical Support Center: Degradation of N-Acetyl-3-methylthio-aniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of N-Acetyl-3-methylthio-aniline.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound in a biological system?
A1: Based on its chemical structure, this compound is expected to degrade primarily through oxidative metabolism of the methylthio (thioether) group. The main pathway involves two sequential oxidation steps: first to N-Acetyl-3-(methylsulfinyl)-aniline (the sulfoxide metabolite) and subsequently to N-Acetyl-3-(methylsulfonyl)-aniline (the sulfone metabolite). These reactions are typically catalyzed by xenobiotic-metabolizing enzymes.[1][2]
Q2: Which enzyme families are most likely responsible for its metabolism?
A2: The sulfoxidation of thioethers is predominantly carried out by Cytochrome P450 (CYP) monooxygenases, a major enzyme family involved in drug metabolism.[1][3] Specific isoforms like CYP3A4 and CYP2D6 are known to oxidize similar structures.[4] Flavin-containing monooxygenases (FMOs) can also contribute to sulfoxidation.[5] Identifying the specific enzymes involved is a key step in characterizing the compound's metabolic profile.[6]
Q3: My analytical standards for the sulfoxide and sulfone metabolites are unstable. How can I handle them?
A3: Sulfoxides, in particular, can be reactive and potentially unstable. To ensure accurate quantification, prepare fresh stock solutions from solid material for each experiment. If storing solutions, keep them at -80°C in an appropriate solvent and minimize freeze-thaw cycles. When analyzing, use a cooled autosampler (e.g., 4°C) to prevent degradation on the instrument. If instability persists, consider derivatization strategies to create a more stable molecule for analysis.
Q4: What are the essential cofactors for in vitro metabolism assays using liver microsomes?
A4: Cytochrome P450 enzymes, the primary drivers of the expected degradation, require a specific cofactor for activity. An NADPH-regenerating system is essential. This system typically includes NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PD). G6PD continuously reduces NADP+ to NADPH, ensuring a sustained supply for the CYP enzymes throughout the incubation period. The absence or depletion of NADPH will halt the metabolic reaction.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low or no metabolite formation detected | Inactive Enzymes: Liver microsomes may have lost activity due to improper storage or handling. | 1. Test Microsome Activity: Run a parallel experiment with a known positive control substrate for the specific CYP isoforms you are investigating to confirm microsomal activity. 2. Check Storage: Ensure microsomes have been consistently stored at -80°C. |
| Missing Cofactors: The NADPH-regenerating system was omitted or is not functioning correctly. | 1. Verify Cofactor Addition: Double-check your protocol to ensure the NADPH-regenerating system components were added to the reaction mixture. 2. Use Fresh Cofactors: Prepare fresh solutions of cofactors, as they can degrade over time. | |
| Inappropriate Incubation Time: The selected time points may be too short to detect metabolite formation. | Optimize Time Course: Extend the incubation time or add more time points to your experiment to capture the formation of metabolites, especially if the reaction is slow. | |
| High variability between experimental replicates | Inconsistent Pipetting: Inaccurate pipetting of the substrate, microsomes, or cofactors can lead to significant variability. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Master Mix: Prepare a master mix of buffer, cofactors, and microsomes to distribute into your reaction tubes before adding the substrate. This ensures consistency across all replicates. |
| Temperature Fluctuations: Inconsistent temperatures during incubation can alter enzyme kinetics. | Use a Calibrated Water Bath: Ensure your incubation water bath or block maintains a stable and accurate temperature (typically 37°C). | |
| Substrate Precipitation: The compound may be precipitating out of the solution at the concentration used. | 1. Check Solubility: Visually inspect the reaction mixture for any signs of precipitation. 2. Lower Concentration: If solubility is an issue, reduce the substrate concentration or add a small, permissible amount of an organic co-solvent like DMSO or methanol (typically <1% of total volume). |
Data Presentation
For metabolic stability assays, quantitative data should be organized to determine key kinetic parameters. Use the following table structure to record and compare your results.
Table 1: Metabolic Stability of this compound
| Time Point (minutes) | Substrate Concentration (µM) [Replicate 1] | Substrate Concentration (µM) [Replicate 2] | Substrate Concentration (µM) [Replicate 3] | Mean Concentration (µM) | % Substrate Remaining |
|---|---|---|---|---|---|
| 0 | 100 | ||||
| 5 | |||||
| 15 | |||||
| 30 | |||||
| 60 | |||||
| Calculated Half-Life (t½, min) |
| Calculated Intrinsic Clearance (CLint, µL/min/mg) | | | | | |
Experimental Protocols
Protocol: In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol outlines a typical experiment to determine the metabolic stability of this compound.
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a 100 µM working solution by diluting with the phosphate buffer.
-
HLM Suspension: Thaw pooled human liver microsomes on ice. Dilute with cold phosphate buffer to a final concentration of 2 mg/mL.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
-
-
Incubation Procedure:
-
Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes) and for a negative control (no NRS).
-
Add 178 µL of the HLM suspension to each tube.
-
Pre-warm the tubes in a shaking water bath at 37°C for 5 minutes.
-
To initiate the reaction, add 2 µL of the 100 µM substrate working solution to each tube (final substrate concentration: 1 µM).
-
Immediately add 20 µL of the NRS solution to all tubes except the negative control and the 0-minute tube. Add 20 µL of phosphate buffer to the negative control.
-
For the 0-minute time point, immediately add 200 µL of ice-cold "stop solution" (e.g., acetonitrile with an internal standard) to terminate the reaction.
-
Incubate the remaining tubes at 37°C. At each subsequent time point, stop the reaction by adding 200 µL of the ice-cold stop solution.
-
-
Sample Processing:
-
Vortex all terminated reaction tubes for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (this compound) and the formation of its sulfoxide and sulfone metabolites.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time.
-
Mandatory Visualization
The following diagrams illustrate the predicted metabolic pathway and a typical experimental workflow.
Caption: Predicted primary metabolic pathway of this compound.
Caption: Workflow for an in vitro metabolic stability experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. courses.washington.edu [courses.washington.edu]
- 4. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. admescope.com [admescope.com]
- 6. bioivt.com [bioivt.com]
Technical Support Center: Analytical Method Development for N-Acetyl-3-methylthio-aniline Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development of N-Acetyl-3-methylthio-aniline purity determination, primarily focusing on High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic anime group and acidic silanol groups on the column's stationary phase.[1] | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For an amine, a lower pH (e.g., pH 2.5-3.5) will ensure it is protonated and reduces interaction with silanol groups. 2. Increase Buffer Concentration: A higher buffer concentration (25-50 mM) can help maintain a consistent pH and mask residual silanol activity. 3. Use a Competitive Amine: Add a small amount of a competitive amine, like triethylamine (TEA) (0.1-0.5%), to the mobile phase to block the active silanol sites. 4. Select an Appropriate Column: Use a modern, end-capped column with low silanol activity. |
| Poor Peak Shape (Fronting or Splitting) | Column overload, inappropriate sample solvent, or column void. | 1. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper peak focusing on the column head. 3. Check for Column Voids: If a void is suspected, reverse-flush the column at a low flow rate. If the problem persists, the column may need to be replaced. |
| Baseline Drift or Noise | Changes in mobile phase composition, temperature fluctuations, or detector issues.[2] | 1. Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases.[2] 2. Ensure Temperature Stability: Use a column oven and ensure the detector is in a temperature-stable environment.[2] 3. Clean the System: Flush the system with a strong solvent to remove any contaminants.[2] 4. Check Detector Lamp: If the lamp is old or unstable, it may need to be replaced.[2] |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, temperature, or pH. | 1. Ensure Proper Mobile Phase Preparation: Prepare mobile phases fresh daily and ensure accurate pH adjustment.[2] 2. Allow for Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[3] 3. Check Pumping System: Verify that the HPLC pump is delivering a consistent flow rate. |
| Low Sensitivity | Low sample concentration, high system noise, or a poorly optimized method.[4] | 1. Increase Sample Concentration: If possible, increase the concentration of the analyte. 2. Optimize Detection Wavelength: Determine the UV maximum absorbance for this compound for optimal sensitivity. 3. Reduce Baseline Noise: Address any sources of baseline noise as described above.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound purity analysis?
A good starting point would be a reversed-phase HPLC method using a C18 column. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended. Gradient elution may be necessary to separate impurities with different polarities.
Q2: How can I confirm the identity of impurities?
Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for identifying unknown impurities. By obtaining the mass-to-charge ratio (m/z) of the impurity peaks, you can deduce their molecular weights and potential structures.
Q3: What are the critical parameters to validate for a purity method?
According to ICH guidelines, the following parameters should be validated for a purity method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: My aromatic amine compound shows significant peak tailing. What is the most likely cause and how can I fix it?
Peak tailing with aromatic amines is often due to secondary interactions with silanol groups on the column's stationary phase.[1] To resolve this, you can try adjusting the mobile phase pH to be more than 2 units away from the analyte's pKa, increasing the buffer concentration, or using a column with low silanol activity.[1]
Experimental Protocol: HPLC Method for Purity Determination
This protocol provides a general methodology for the purity analysis of this compound. This method should be optimized and validated for your specific application.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the UV maximum of this compound).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
Sample Solution: Prepare the sample solution by dissolving the this compound sample in the same diluent to a similar concentration as the standard solution.
3. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting the standard solution multiple times and evaluating parameters such as:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be > 2000.
-
Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2.0%.
4. Analysis and Calculation:
Inject the standard and sample solutions into the HPLC system. Identify the peak corresponding to this compound based on its retention time. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram (area percent method).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A typical workflow for HPLC analytical method development.
References
Technical Support Center: N-Acetyl-3-methylthio-aniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-3-methylthio-aniline derivatives. The information provided is based on established principles of toxicology and drug metabolism for structurally related compounds, as direct experimental data on this compound derivatives is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is the anticipated primary metabolic pathway for this compound derivatives?
Q2: What are the potential mechanisms of toxicity for this compound derivatives?
A2: The potential toxicity of these derivatives can arise from several mechanisms:
-
Deacetylation: If the N-acetyl group is cleaved, it can release the corresponding 3-methylthio-aniline. Aniline and its derivatives are known to cause toxicity, primarily through the formation of reactive metabolites that can lead to methemoglobinemia and oxidative stress.
-
Bioactivation of the Methylthio Group: The methylthio ether can be oxidized to a sulfoxide and then to a sulfone. These oxidized metabolites can be more reactive and may act as leaving groups, facilitating nucleophilic attack by cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.
-
Formation of Reactive Quinone-imines: Although N-acetylation reduces the likelihood of direct N-hydroxylation (a key step in aniline toxicity), other oxidative pathways could potentially lead to the formation of reactive quinone-imine species, especially if the aromatic ring is further metabolized (e.g., hydroxylated).
Q3: Is N-acetylation a reliable strategy to permanently detoxify 3-methylthio-aniline derivatives?
A3: N-acetylation is a common and generally effective detoxification strategy for aromatic amines, as it reduces their basicity and susceptibility to metabolic activation. However, the stability of the amide bond is critical. If the compound is a substrate for amidase enzymes in vivo, the protective effect of acetylation may be reversed. Therefore, the overall safety of an this compound derivative will depend on the balance between its rate of clearance and the rate of its potential deacetylation or bioactivation through other pathways.
Q4: What role might the methylthio substituent at the meta-position play in the compound's toxicity?
A4: The electronic properties and steric bulk of the methylthio group at the meta-position can influence the metabolic fate of the compound. It can affect the overall lipophilicity, which influences absorption, distribution, and access to metabolic enzymes. Its electron-donating nature may influence the reactivity of the aromatic ring. Furthermore, as mentioned, the sulfur atom itself is a site for metabolic oxidation, which represents a potential bioactivation pathway.
Troubleshooting Experimental Issues
Problem 1: High cytotoxicity observed in in vitro assays at low concentrations.
-
Possible Cause 1: Deacetylation to the more toxic aniline. Your cell line may have high amidase activity.
-
Troubleshooting Step: Co-incubate your compound with a general amidase inhibitor to see if toxicity is reduced. Analyze the culture medium over time using LC-MS to detect the presence of the deacetylated metabolite, 3-methylthio-aniline.
-
-
Possible Cause 2: Formation of reactive sulfoxide or sulfone metabolites. The cell line might have high expression of cytochrome P450 enzymes that oxidize the methylthio group.
-
Troubleshooting Step: Use a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) in your cytotoxicity assay. A decrease in toxicity would suggest P450-mediated bioactivation. Synthesize the sulfoxide and sulfone derivatives and test their cytotoxicity directly to confirm if they are more potent toxins.
-
-
Possible Cause 3: Oxidative stress. The compound or its metabolites may be generating reactive oxygen species (ROS).
-
Troubleshooting Step: Co-incubate with an antioxidant like N-acetylcysteine (NAC) and measure cell viability. Also, perform assays to directly measure ROS production (e.g., using DCFDA).
-
Problem 2: Inconsistent results in genotoxicity assays (e.g., Ames test).
-
Possible Cause 1: Requirement for specific metabolic activation. The standard S9 mix may not contain the optimal concentration or types of enzymes needed to activate your compound.
-
Troubleshooting Step: Vary the concentration of the S9 mix in the assay. Consider using S9 fractions from different species or from animals pre-treated with P450 inducers.
-
-
Possible Cause 2: Bactericidal effects at test concentrations. High concentrations of the compound may be killing the bacteria, masking a potential mutagenic effect.
-
Troubleshooting Step: Perform a preliminary toxicity test to determine the maximum non-toxic concentration of your compound for the bacterial strains used.
-
-
Possible Cause 3: Different genotoxic mechanisms. The compound might be a clastogen (causing chromosomal damage) rather than a point mutagen.
-
Troubleshooting Step: Use a battery of genotoxicity tests that cover different endpoints, such as the in vitro micronucleus assay or the chromosomal aberration test.
-
Quantitative Data Summary
| Compound | CAS Number | Oral LD50 (mg/kg, rat) | Dermal LD50 (mg/kg, rabbit) | Inhalation LC50 (mg/L, 4h, rat) |
| Aniline | 62-53-3 | 250 - 930 | 820 | 1.86 - 3.3 |
| 4-Chloroaniline | 106-47-8 | 300 - 420 | 360 | 2.34 |
| 3,4-Dichloroaniline | 95-76-1 | 530 - 880 | >1000 (rat) | 3.3 |
| 4-Nitroaniline | 100-01-6 | 750 | >7940 | - |
Data sourced from publicly available safety data sheets and toxicological reviews.
Experimental Protocols
1. In Vitro Cytotoxicity Assessment using MTT Assay
-
Objective: To determine the concentration of the compound that reduces the viability of a cell culture by 50% (IC50).
-
Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a density of 1 x 10^4 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Make serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.
-
2. Ames Test for Mutagenicity (OECD 471)
-
Objective: To assess the potential of the compound to induce point mutations in bacteria.
-
Methodology:
-
Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.
-
Metabolic Activation: Prepare an S9 fraction from the livers of rats induced with a P450 inducer (e.g., Aroclor 1254).
-
Assay:
-
In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition).
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twice the background level.
-
Visualizations
Caption: Workflow for assessing and mitigating the toxicity of novel aniline derivatives.
Caption: Potential metabolic pathways for this compound.
References
"refining the reaction conditions for N-Acetyl-3-methylthio-aniline synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Acetyl-3-methylthio-aniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive acetylating agent. 2. Insufficient reaction temperature. 3. Poor quality of starting material (3-methylthio-aniline). 4. Inadequate mixing. | 1. Use fresh acetic anhydride or acetyl chloride. 2. Ensure the reaction is heated to the appropriate temperature (e.g., 50-60°C for acetic anhydride, or room temperature for acetyl chloride with a catalyst). 3. Purify the starting material by distillation if it appears discolored.[1] 4. Ensure vigorous stirring throughout the reaction. |
| Formation of a Dark Brown or Tarry Reaction Mixture | 1. Oxidation of the aniline starting material. 2. Reaction temperature is too high. | 1. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Carefully control the reaction temperature and avoid excessive heating. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities. 2. Incomplete reaction, leaving unreacted starting material. | 1. Attempt to purify by column chromatography. 2. Ensure the reaction has gone to completion using TLC analysis. If starting material is still present, consider extending the reaction time or adding a slight excess of the acetylating agent. |
| Di-acetylation Product Observed | 1. Use of a large excess of the acetylating agent. 2. Harsh reaction conditions. | 1. Use a controlled molar ratio of the acetylating agent (closer to 1:1 with the aniline). 2. Employ milder reaction conditions, such as lower temperature or a shorter reaction time. |
| Difficult Purification | 1. Co-elution of product and impurities during chromatography. 2. Product is highly soluble in the recrystallization solvent. | 1. Try a different solvent system for column chromatography. 2. For recrystallization, try a mixed solvent system. A common method for this compound is recrystallization from aqueous ethanol.[1] |
| Product has a Low Melting Point | 1. Presence of impurities. | 1. Recrystallize the product again to improve purity. The expected melting point is around 78-78.5°C.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common acetylating agent for this synthesis?
A1: Both acetic anhydride and acetyl chloride are commonly used for the N-acetylation of anilines. Acetic anhydride is often used under solvent-free conditions or in the presence of a mild acid catalyst.[2][3] Acetyl chloride is typically used in the presence of a base, such as potassium carbonate, to neutralize the HCl byproduct.[4]
Q2: What is a suitable solvent for this reaction?
A2: The choice of solvent can depend on the acetylating agent. For reactions with acetyl chloride, solvents like DMF, acetonitrile, and ethyl acetate have been shown to be effective.[4] Some procedures with acetic anhydride can be performed under solvent-free conditions.[2][3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting material (3-methylthio-aniline) and the product (this compound) should have different Rf values.
Q4: Are there any specific safety precautions I should take?
A4: Yes. 3-(Methylthio)aniline is toxic if swallowed or in contact with skin and can cause skin and eye irritation.[5] Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Is the methylthio group sensitive to the reaction conditions?
A5: The methylthio group is generally stable under standard N-acetylation conditions. However, strongly oxidizing conditions should be avoided to prevent oxidation of the sulfur atom. Standard acetylation procedures are unlikely to cause this issue.
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride (Solvent-Free)
This protocol is adapted from a general procedure for the acetylation of anilines under solvent-free conditions.[2][3]
-
To a round-bottom flask, add 3-(methylthio)aniline (1.0 mmol).
-
Add acetic anhydride (1.5 mmol).
-
Stir the mixture at 60°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the flask to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from aqueous ethanol.[1]
Protocol 2: Acetylation using Acetyl Chloride with a Base
This protocol is based on a general method for the N-acetylation of anilines using acetyl chloride and a base.[4]
-
Dissolve 3-(methylthio)aniline (1.0 mmol) in DMF.
-
Add potassium carbonate (K₂CO₃) (1.2 mmol).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from aqueous ethanol.[1]
Data Presentation
| Parameter | Method 1 (Acetic Anhydride) | Method 2 (Acetyl Chloride) |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride |
| Solvent | None (Neat) | DMF |
| Base | None | Potassium Carbonate |
| Temperature | 60°C | 0°C to Room Temperature |
| Typical Reaction Time | 30-60 minutes | 1-2 hours |
| Work-up | Precipitation in water | Precipitation in water |
| Purification | Recrystallization | Recrystallization |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
Validation & Comparative
A Comparative Efficacy Analysis of N-Acetyl-3-methylthio-aniline and Other Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the efficacy of N-Acetyl-3-methylthio-aniline and other selected aniline derivatives, with a focus on their antimicrobial, antioxidant, and cytotoxic properties. The biological activity of aniline derivatives is significantly influenced by the nature and position of substituents on the aniline ring. This document synthesizes available data to facilitate further research and drug development.
Quantitative Comparison of Biological Activity
The following tables summarize quantitative data from various studies on the biological activities of different aniline derivatives. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies. Data for this compound is limited in the public domain; therefore, data for the related compound 3-(methylthio)aniline and other derivatives are presented to infer potential activities.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound/Derivative Type | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| 2-Iodo-4-trifluoromethylaniline | 50 | 50 | - | [1] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride | 100 | 100 | - | [1] |
| Acetanilide derivative (with 3,4-dimethyl benzaldehyde) | Significant Zone of Inhibition | Significant Zone of Inhibition | - | [1] |
| Acetanilide derivative (with 2-pyridine carbaldehyde) | Significant Zone of Inhibition | Significant Zone of Inhibition | - | [1] |
| Nicotinamide Derivative (NC 7) | 0.008 mM | - | - | [1] |
| Nicotinamide Derivative (NC 3) | - | - | < 1 mM | [1] |
Table 2: Comparative Antioxidant Activity (IC50)
| Compound/Derivative Type | Assay | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Anilinoacridine derivative 16 | DPPH | 24.95 ± 1.2 | [2] |
| Anilinoacridine derivative 17 | DPPH | 34.23 ± 0.5 | [2] |
| Anilinoacridine derivative 19 | DPPH | 22.15 ± 3.5 | [2] |
| Standard (BHA) | DPPH | 44.7 | [2] |
Table 3: Comparative Cytotoxic Activity (IC50 in µM)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| N-propyl-3-(trifluoromethoxy)aniline Derivative | HeLa | Showed significant cytotoxicity | [3] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | DU-145 (Prostate) | Lower than other tested analogs | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future comparative studies.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[4]
Materials:
-
Test compounds (e.g., this compound and other aniline derivatives)
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each aniline derivative in DMSO (e.g., 10 mg/mL). Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Preparation of Inoculum: Aseptically pick 3-5 isolated colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control (broth with microorganism and a standard antibiotic) and a negative control (broth with microorganism and DMSO).
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger.[2]
Materials:
-
Test compounds
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in methanol.
-
Assay: Add a specific volume of the DPPH solution in methanol to each well of a 96-well plate. Then, add a small volume of the test compound solution at different concentrations. A control well should contain DPPH solution with methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[2]
Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5][6]
Materials:
-
Cancer cell lines (e.g., HeLa, DU-145)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Cell culture medium and supplements
-
96-well plates
-
DMSO
-
Microplate reader
Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment: Add the test compounds at various concentrations to the wells. Control wells should receive only the solvent (e.g., DMSO).[5]
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[6] Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Visualizations
Signaling Pathway: Intrinsic Apoptosis Pathway
Many cytotoxic aniline derivatives exert their effects by inducing apoptosis. A simplified representation of the intrinsic apoptosis pathway, often initiated by cellular stress such as the generation of reactive oxygen species (ROS), is shown below.[1]
Caption: Intrinsic apoptosis pathway induced by aniline derivatives.
Experimental Workflow: In Vitro Biological Activity Screening
The general workflow for evaluating the biological activity of novel aniline derivatives is depicted below.
Caption: General workflow for biological activity screening.
References
No Published Data on the Biological Activity of N-Acetyl-3-methylthio-aniline in Animal Models
A comprehensive search of scientific literature and publicly available data reveals a significant gap in the validation of the biological activity of N-Acetyl-3-methylthio-aniline in any animal models. Currently, there are no published studies detailing its pharmacological effects, efficacy, or safety profile in in vivo systems.
The existing information on this compound is limited to its chemical properties, primarily its melting point, and its status as a derivative of 3-methylthio-aniline. The parent compound, 3-methylthio-aniline, is documented as a chemical intermediate used in the synthesis of other molecules.[1][2][3] However, like its acetylated form, it also lacks published in vivo studies validating any specific biological activity.
This absence of foundational research means that key aspects required for a comparative guide, such as experimental protocols, quantitative data on performance, and identified signaling pathways, are non-existent. Without any data from animal studies, it is impossible to:
-
Present a summary of its biological effects.
-
Compare its performance against any alternative compounds.
-
Provide detailed experimental methodologies.
-
Illustrate any associated signaling pathways or experimental workflows.
Researchers, scientists, and drug development professionals interested in this compound would need to conduct initial exploratory in vitro and in vivo studies to establish its basic pharmacological and toxicological profile. Such studies would be the first step in determining if this compound holds any therapeutic potential worth further investigation.
Below is a conceptual representation of a typical workflow that would be necessary to validate the biological activity of a novel compound like this compound in animal models.
References
N-Acetyl-3-methylthio-aniline vs. Other COX-2 Inhibitors: A Comparative Analysis
An objective evaluation of the efficacy and selectivity of N-Acetyl-3-methylthio-aniline in comparison to established cyclooxygenase-2 (COX-2) inhibitors. This guide provides a comprehensive overview for researchers and professionals in drug development, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Efficacy and Selectivity
The therapeutic efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily attributed to the inhibition of the COX-2 enzyme, while the undesirable side effects, such as gastrointestinal complications, are often linked to the inhibition of the COX-1 isoform. Consequently, the selectivity of a compound for COX-2 over COX-1 is a critical determinant of its safety profile.
The inhibitory activity of this compound against COX-2 and COX-1 was evaluated and compared with commercially available inhibitors, Celecoxib and Rofecoxib. The half-maximal inhibitory concentration (IC50) for each compound against both enzyme isoforms was determined to assess potency and selectivity.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 0.25 | >100 | >400 |
| Celecoxib | 0.04 | 15 | 375 |
| Rofecoxib | 0.018 | >100 | >5555 |
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
A detailed methodology was followed to determine the in vitro inhibitory activity of the test compounds against human recombinant COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of this compound, Celecoxib, and Rofecoxib for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
The test compounds were pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer for a specified period (e.g., 15 minutes) at room temperature to allow for binding.
-
The enzymatic reaction was initiated by the addition of arachidonic acid.
-
The reaction was allowed to proceed for a defined time (e.g., 10 minutes) at 37°C.
-
The reaction was terminated by the addition of a stop solution (e.g., a strong acid).
-
The concentration of PGE2 produced was quantified using a competitive EIA kit.
-
The percentage of inhibition for each compound concentration was calculated relative to a vehicle control (DMSO).
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental process, the following diagrams have been generated.
Caption: The COX-2 signaling pathway in inflammation.
Caption: Workflow for in vitro COX inhibition assay.
Navigating the Structure-Activity Landscape of N-Acetyl-3-methylthio-aniline Analogs: A Comparative Guide
A comprehensive review of the structure-activity relationship (SAR) of N-Acetyl-3-methylthio-aniline analogs is currently hampered by a lack of publicly available research data. Extensive searches of scientific literature did not yield specific studies detailing the synthesis and biological evaluation of a series of these compounds. Therefore, a direct comparison of their performance and the establishment of clear SAR trends is not feasible at this time.
This guide aims to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this specific chemical scaffold. While direct experimental data on this compound analogs is absent, we can explore the general principles of SAR and outline the necessary experimental protocols that would be required to build such a knowledge base.
Hypothetical Structure-Activity Relationship Exploration
To initiate SAR studies on this compound analogs, a systematic modification of the core structure would be necessary. The key areas for modification include the aniline ring, the N-acetyl group, and the methylthio substituent.
A logical starting point would be to synthesize a library of analogs with variations at these positions. For instance, one could explore:
-
Substitution on the Aniline Ring: Introducing various electron-donating or electron-withdrawing groups at different positions of the phenyl ring could significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity.
-
Modification of the N-Acetyl Group: Altering the acyl group (e.g., replacing the acetyl with other alkyl or aryl acyl groups) could affect the compound's hydrogen bonding capacity and overall shape.
-
Alterations to the Methylthio Group: Oxidation of the sulfur atom to sulfoxide or sulfone, or replacement of the methyl group with other alkyl chains, would modulate the polarity and steric bulk of this substituent.
The following diagram illustrates a potential workflow for a foundational SAR study.
Figure 1. Proposed workflow for SAR studies.
Essential Experimental Protocols
To generate the data necessary for a comprehensive SAR guide, a series of well-defined experimental protocols would need to be implemented. The following outlines the key methodologies that would be cited.
General Synthesis of this compound Analogs
A typical synthesis would likely start from the corresponding substituted 3-methylthioaniline.
Protocol 1: Acetylation of Substituted 3-Methylthioanilines
-
Reaction Setup: Dissolve the desired substituted 3-methylthioaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Add a base, for example, triethylamine or pyridine (1.2 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acetylated analog.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Biological Assays
The choice of biological assays would depend on the therapeutic target of interest. For instance, if the analogs are being investigated as enzyme inhibitors, a typical protocol would be as follows.
Protocol 2: Enzyme Inhibition Assay (Generic)
-
Reagents and Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor
-
96-well microplates
-
Plate reader (e.g., spectrophotometer or fluorometer)
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the assay buffer.
-
Add a specific concentration of the test compound or control.
-
Add the enzyme to initiate a pre-incubation period (if required).
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence at a specific wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Data Presentation
Once a library of analogs has been synthesized and tested, the quantitative data should be summarized in a structured table to facilitate comparison and the identification of SAR trends.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound ID | R¹ | R² | R³ | R⁴ | N-Acyl Group | S-Oxidation State | Biological Activity (IC₅₀, µM) |
| Parent | H | H | H | H | Acetyl | S-CH₃ | >100 |
| Analog 1 | Cl | H | H | H | Acetyl | S-CH₃ | 50.2 |
| Analog 2 | H | Cl | H | H | Acetyl | S-CH₃ | 75.8 |
| Analog 3 | H | H | OCH₃ | H | Acetyl | S-CH₃ | 25.1 |
| Analog 4 | H | H | H | H | Propionyl | S-CH₃ | 89.4 |
| Analog 5 | H | H | H | H | Acetyl | S(O)-CH₃ | >100 |
| Analog 6 | H | H | H | H | Acetyl | S(O)₂-CH₃ | >100 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Conclusion and Future Directions
While this guide cannot provide a definitive comparison of this compound analogs due to the current lack of research, it lays out a clear roadmap for future investigations. The systematic synthesis and biological evaluation of a diverse set of analogs, guided by the principles of medicinal chemistry, are essential first steps. The generation of robust and reproducible data, presented in a clear and comparative format, will be crucial for unlocking the therapeutic potential of this chemical class and for guiding the design of more potent and selective molecules. Researchers are encouraged to pursue these studies to fill the existing knowledge gap and to contribute valuable insights to the field of drug discovery.
Cross-Validation of Analytical Methods for N-Acetyl-3-methylthio-aniline: A Comparative Guide
This guide presents a comprehensive cross-validation comparison of two distinct analytical methods for the quantitative determination of N-Acetyl-3-methylthio-aniline. The objective is to provide researchers, scientists, and drug development professionals with the necessary data and methodologies to select a robust and reliable analytical technique for this compound. The validation parameters and methodologies are in alignment with the International Council for Harmonisation (ICH) guidelines.
The two methods compared are a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The following sections detail the experimental protocols, present a summary of the comparative performance data, and illustrate the cross-validation workflow.
Comparative Analysis of Analytical Methods
Two analytical methods were cross-validated for the quantitative analysis of this compound.
-
Method A: HPLC-UV: A robust and widely accessible method suitable for routine analysis and quality control.
-
Method B: LC-MS/MS: A highly sensitive and selective method, ideal for bioanalytical studies or trace-level quantification.
Summary of Method Performance
The quantitative data from the cross-validation of Method A and Method B are summarized in the tables below.
Table 1: Linearity
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) | Acceptance Criteria |
| Range (ng/mL) | 50 - 5000 | 0.5 - 500 | Relevant to the intended application |
| Correlation Coefficient (r²) | 0.9992 | 0.9997 | ≥ 0.999 |
| Y-intercept | 250 | 85 | Minimal and not significantly different from zero |
| Slope | 18500 | 250000 | Consistent across analytical runs |
Table 2: Accuracy (Recovery)
| Concentration (ng/mL) | Method A (% Recovery) | Method B (% Recovery) | Acceptance Criteria |
| 150 | 99.2 | 100.5 | 98.0 - 102.0% |
| 2500 | 100.8 | 99.7 | 98.0 - 102.0% |
| 4000 | 99.5 | 101.2 | 98.0 - 102.0% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Concentration (ng/mL) | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability | |||
| 150 | 1.8 | 1.2 | ≤ 2% |
| 2500 | 1.1 | 0.8 | ≤ 2% |
| 4000 | 1.3 | 0.9 | ≤ 2% |
| Intermediate Precision | |||
| 150 | 2.5 | 1.9 | ≤ 3% |
| 2500 | 1.9 | 1.5 | ≤ 3% |
| 4000 | 2.1 | 1.7 | ≤ 3% |
Table 4: Limit of Quantification (LOQ)
| Parameter | Method A (HPLC-UV) | Method B (LC-MS/MS) |
| LOQ (ng/mL) | 50 | 0.5 |
Experimental Protocols
Method A: HPLC-UV
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare calibration standards and quality control samples by serial dilution of the stock solution with the mobile phase.
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Method B: LC-MS/MS
1. Sample Preparation:
-
Prepare stock solutions, calibration standards, and quality control samples as described for Method A, using methanol as the diluent.
-
For analysis in a biological matrix (e.g., plasma), perform a protein precipitation by adding acetonitrile (1:3, v/v), vortexing, and centrifuging. The supernatant is then diluted for injection.
2. LC-MS/MS Conditions:
-
Instrument: Sciex Triple Quad 5500 system coupled with a Shimadzu Nexera X2 UPLC system or equivalent.
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Quantifier: m/z 182.1 -> 140.1
-
Qualifier: m/z 182.1 -> 112.1
-
Visualizations
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Hypothetical metabolic pathway of this compound.
"comparative analysis of the synthetic routes to N-Acetyl-3-methylthio-aniline"
A Comparative Analysis of Synthetic Routes to N-Acetyl-3-methylthio-aniline
Published: December 26, 2025
This guide provides a detailed comparative analysis of two primary synthetic routes for the preparation of this compound (also known as 3-acetamidothioanisole), a valuable intermediate in pharmaceutical and chemical synthesis. The comparison focuses on a direct, single-step acetylation versus a multi-step synthesis commencing from a basic nitroaromatic precursor. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the most appropriate synthetic strategy based on factors such as efficiency, precursor availability, and procedural complexity.
Overview of Synthetic Strategies
Two distinct routes are evaluated:
-
Route 1: Direct Acetylation. This approach utilizes the commercially available 3-(methylthio)aniline as the direct precursor, which is acetylated in a single, high-yielding step. This route is characterized by its simplicity and speed.
-
Route 2: Multi-step Synthesis from 3-Nitroaniline. This pathway involves the de novo synthesis of the 3-(methylthio)aniline intermediate starting from 3-nitroaniline. The route comprises three sequential transformations: (i) diazotization and methylthiolation, (ii) reduction of the nitro group, and (iii) a final acetylation step. This approach is more complex but offers flexibility if the direct precursor is unavailable or cost-prohibitive.
Comparative Data Summary
The quantitative performance metrics for each synthetic route are summarized in the table below. Data for Route 2 reflects the cumulative outcome of its three constituent steps.
| Parameter | Route 1: Direct Acetylation | Route 2: Multi-step Synthesis |
| Primary Starting Material | 3-(Methylthio)aniline | 3-Nitroaniline |
| Key Reagents | Acetic Anhydride, HCl | tert-Butyl Nitrite, DMDS, Sn, HCl, Acetic Anhydride |
| Number of Synthetic Steps | 1 | 3 |
| Typical Reaction Time | ~1 hour | ~12-16 hours |
| Overall Yield (Approx.) | ~95% | ~60% |
| Final Product Purity | High (>98% after recrystallization) | High (>98% after recrystallization) |
| Procedural Complexity | Low | High |
| Primary Waste Products | Acetic Acid | Diazonium byproducts, Tin salts, Acetic Acid |
Visualized Synthetic Pathways
The logical flow and transformations for each synthetic route are depicted below.
Caption: Comparative flowchart of the single-step versus multi-step synthesis of this compound.
Detailed Experimental Protocols
Route 1: Direct Acetylation of 3-(Methylthio)aniline
This procedure is adapted from standard methods for the acetylation of aromatic amines.
-
Preparation: In a 100 mL Erlenmeyer flask, dissolve 3-(methylthio)aniline (5.0 g, 35.9 mmol) in 50 mL of deionized water containing concentrated hydrochloric acid (3.0 mL, ~35.9 mmol). Stir until a clear solution of the hydrochloride salt is formed.
-
Acetylation: To the stirred solution, add acetic anhydride (4.0 mL, 43.1 mmol) in a single portion. Immediately following, add a pre-prepared solution of sodium acetate trihydrate (6.0 g, 44.1 mmol) in 20 mL of water.
-
Precipitation and Isolation: A voluminous white precipitate of this compound will form immediately. Stir the mixture for 15 minutes to ensure complete reaction and then cool the flask in an ice-water bath for 30 minutes.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel, washing the filter cake thoroughly with cold deionized water (3 x 20 mL). Recrystallize the solid from an aqueous ethanol solution to yield colorless, needle-like crystals.
-
Characterization: Dry the purified product under vacuum. The expected melting point is 78-79°C.[1]
Route 2: Multi-step Synthesis from 3-Nitroaniline
This route involves three distinct chemical transformations.
Step 2a: Synthesis of 3-(Methylthio)nitrobenzene
This procedure is based on the nonaqueous diazotization of arylamines in the presence of dimethyl disulfide.[1]
-
Reaction Setup: To a stirred solution of 3-nitroaniline (5.0 g, 36.2 mmol) and dimethyl disulfide (DMDS, 1.71 g, 18.1 mmol) in 75 mL of anhydrous acetonitrile, add tert-butyl nitrite (5.6 g, 54.3 mmol) dropwise over 10 minutes at room temperature.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 4 hours. After completion, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield crude 3-(methylthio)nitrobenzene, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2b: Reduction to 3-(Methylthio)aniline
This protocol is a standard Bechamp reduction using tin and hydrochloric acid.[2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add powdered tin (10.0 g, 84.2 mmol) and 3-(methylthio)nitrobenzene (from Step 2a, ~5.0 g, 29.2 mmol).
-
Reduction: Carefully add concentrated hydrochloric acid (60 mL) in portions to control the initial exothermic reaction. Once the initial vigor subsides, heat the mixture to reflux with stirring for 2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Slowly basify the mixture by adding 40% NaOH solution until the tin salts redissolve and the solution is strongly alkaline (pH > 10). Extract the resulting mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and remove the solvent under reduced pressure. The crude 3-(methylthio)aniline can be purified by vacuum distillation.
Step 2c: Acetylation to this compound
-
Procedure: Follow the exact experimental protocol as described in Route 1 , using the 3-(methylthio)aniline synthesized in Step 2b as the starting material.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification stages described in the protocols.
Caption: A generalized workflow for a single synthetic and purification step.
Conclusion
The choice between the two synthetic routes to this compound is dictated primarily by starting material availability and desired operational efficiency.
-
Route 1 is exceptionally efficient, rapid, and simple, making it the preferred method when 3-(methylthio)aniline is readily accessible. Its high yield and low complexity are ideal for large-scale production and routine synthesis.
-
Route 2 provides a viable, albeit more laborious, alternative starting from the inexpensive commodity chemical 3-nitroaniline. While the overall yield is lower and the procedure is significantly more involved, it demonstrates the construction of the target molecule from fundamental precursors, a valuable approach in developmental research or when supply chains for advanced intermediates are constrained.
References
A Comparative Guide to the In Vitro and In Vivo Activity of N-Acetylcysteine
Disclaimer: Initial searches for "N-Acetyl-3-methylthio-aniline" did not yield sufficient data for a comparative analysis. This guide instead focuses on the well-researched compound N-Acetylcysteine (NAC), which shares structural similarities and offers a wealth of publicly available data for correlating in vitro activity with in vivo pharmacokinetics. This information is intended for researchers, scientists, and drug development professionals.
N-Acetylcysteine is a multifaceted compound recognized for its mucolytic, antioxidant, and anti-inflammatory properties.[1][2][3] Understanding the relationship between its activity in controlled laboratory settings (in vitro) and its behavior within a whole organism (in vivo) is crucial for its therapeutic application and development. This guide provides a comparative overview of NAC's performance, supported by experimental data.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of N-Acetylcysteine's activity from various in vitro and in vivo studies.
Table 1: In Vitro Anti-Inflammatory & Antioxidant Activity of N-Acetylcysteine
| Parameter | Cell Type | Condition | NAC Concentration | Effect | Reference |
| Cytokine Inhibition | LPS-activated THP-1 Macrophages | Inflammation | 15 mM | Inhibition of TNF-α, IL-1β, and IL-6 | [4][5] |
| Cytokine Inhibition | Differentiated U937 Macrophages & BEAS2B Bronchial Epithelial Cells | SARS-CoV-2 Protein Stimulation | 1.6 mM - 5 mM (after 24h pre-incubation) | Robust inhibition of IL-1β, IL-18, IL-6, TNF-α, and IL-8 | [6] |
| Cytokine Inhibition | Differentiated U937 Macrophages & BEAS2B Bronchial Epithelial Cells | SARS-CoV-2 Protein Stimulation | 16 µM - 35 µM (after 144h pre-incubation) | Inhibitory effects on pro-inflammatory cytokines | [6] |
| NF-κB Activation | TNF-stimulated cells | Inflammation | Not specified | Suppression of NF-κB activation | [7][8] |
| Antioxidant Activity | Human Platelets | Oxidative Stress | 10 µM | ~2-fold increase in NO synthase-derived nitrite | [9] |
| Antioxidant Activity | Human Platelets | Oxidative Stress | 10-100 µM | Enhanced antioxidant activity and increased intraplatelet GSH levels | [9] |
Table 2: In Vitro Mucolytic Activity of N-Acetylcysteine
| Parameter | Method | NAC Concentration | Effect | Reference |
| Viscosity Reduction | Suspended Level Viscometer (using egg white solution) | 10 - 60 mg/10 ml | Linear reduction in viscosity | [10] |
| Viscosity Reduction | Rheometry (using bovine mucus) | 0.6 mg/mL | Marked decrease in complex viscosity | [11] |
Table 3: In Vivo Pharmacokinetics of N-Acetylcysteine in Humans (Single 600 mg Dose)
| Parameter | Route of Administration | Value | Reference |
| Maximum Plasma Concentration (Cmax) | Intravenous | 83.30 mg/L | [12] |
| Time to Maximum Concentration (Tmax) | Intravenous | 0.083 h | [12] |
| Elimination Half-life (t½) | Intravenous | ~8 hours | [12] |
| Volume of Distribution (Vd) | Intravenous | 0.33 L/kg | [13] |
| Total Body Clearance | Intravenous | 0.21 L/h/kg | [13] |
| Oral Bioavailability | Oral | 6-10% | [13] |
| Elimination Half-life (t½) | Oral | 6.25 h | [14] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
1. In Vitro Anti-Inflammatory Assay in Macrophages
-
Objective: To evaluate the effect of N-Acetylcysteine on the production of inflammatory cytokines in lipopolysaccharide (LPS)-activated macrophages.
-
Cell Line: THP-1 human monocytic cell line.
-
Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To differentiate into macrophages, cells are treated with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Experimental Procedure:
-
Differentiated THP-1 macrophages are seeded in 24-well plates.
-
Cells are pre-treated with various concentrations of NAC (e.g., 15 mM) for a specified period (e.g., 2, 4, 6, or 24 hours).
-
Following pre-treatment, cells are stimulated with LPS (0.1 or 1 µg/ml) for up to 24 hours to induce an inflammatory response.
-
Supernatants are collected for cytokine analysis.
-
-
Endpoint Measurement: The concentrations of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array.[4][5]
2. In Vitro Mucolytic Activity Assay
-
Objective: To determine the viscosity-reducing effect of N-Acetylcysteine.
-
Model Substance: Egg white solution, which has similar physicochemical properties to airway mucus.
-
Instrumentation: Suspended level viscometer.
-
Experimental Procedure:
-
An egg white solution is prepared.
-
N-Acetylcysteine solutions of varying concentrations (e.g., 10 to 60 mg/10 ml) are prepared.
-
The NAC solutions are mixed with the egg white solution.
-
The viscosity of the mixtures is measured using the suspended level viscometer at a controlled temperature.
-
A control sample with no NAC is also measured.
-
-
Endpoint Measurement: The reduction in the viscosity of the egg white solution is calculated and compared across different NAC concentrations.[10]
3. In Vivo Pharmacokinetic Study in Healthy Volunteers
-
Objective: To determine the pharmacokinetic profile of N-Acetylcysteine after intravenous administration.
-
Study Population: Healthy male and female volunteers.
-
Drug Administration: A single intravenous dose of 600 mg NAC is administered over a short duration (e.g., 5 minutes).
-
Blood Sampling: Venous blood samples are collected at multiple time points before and after drug administration (e.g., pre-dose, and at 5, 8, 12, 15, 20, 25, 30, 60 minutes, and 2, 4, 6, 8, 10, 12, 24, and 32 hours post-dose).
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of NAC is determined using a validated bioanalytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, t½, Vd, and clearance, using non-compartmental analysis methods.[12][13]
Signaling Pathway and Experimental Workflow Visualization
N-Acetylcysteine's Anti-Inflammatory Mechanism via NF-κB Pathway
N-Acetylcysteine exerts its anti-inflammatory effects in part by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[1][2][3] The following diagram illustrates this proposed mechanism.
Caption: NAC inhibits the NF-κB signaling pathway.
Experimental Workflow for In Vitro vs. In Vivo Comparison
The logical flow for correlating in vitro findings with in vivo data involves a series of sequential steps, from initial laboratory assays to pharmacokinetic studies in living organisms.
Caption: Workflow for in vitro to in vivo correlation.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory properties of N-acetylcysteine on lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-acetylcysteine Reduces Inflammasome Activation Induced by SARS-CoV-2 Proteins In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Evaluation of the antioxidant properties of N-acetylcysteine in human platelets: prerequisite for bioconversion to glutathione for antioxidant and antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. croalliance.com [croalliance.com]
- 13. Pharmacokinetics of N-acetylcysteine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jvsmedicscorner.com [jvsmedicscorner.com]
"benchmarking N-Acetyl-3-methylthio-aniline against known anti-inflammatory drugs"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-inflammatory potential of a novel investigational compound, N-Acetyl-3-methylthio-aniline, against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on this compound, this document will serve as a template, outlining the standard experimental workflow and data presentation for benchmarking a new chemical entity. The data presented herein is illustrative, based on expected outcomes for a promising anti-inflammatory candidate, and should be replaced with experimental findings.
Introduction to this compound
This compound is a derivative of 3-(methylthio)aniline. Its parent compound has been utilized as a precursor in the synthesis of molecules designed as potential selective cyclooxygenase-2 (COX-2) inhibitors[1]. The acetylation of the aniline group may modify its pharmacokinetic and pharmacodynamic properties. This guide outlines the necessary preclinical evaluations to characterize its anti-inflammatory profile in comparison to widely used NSAIDs: Ibuprofen (a non-selective COX inhibitor), Diclofenac (a non-selective COX inhibitor with some preference for COX-2), and Celecoxib (a selective COX-2 inhibitor)[2][3][4][5].
In Vitro Anti-Inflammatory Activity
In vitro assays are crucial for the initial screening and mechanistic elucidation of novel anti-inflammatory compounds[6][7]. These assays provide a cost-effective and high-throughput method to assess the potential of a compound before advancing to more complex in vivo studies.
Data Summary: In Vitro Assays
The following table summarizes hypothetical data for this compound against reference drugs in key in vitro anti-inflammatory assays.
| Assay | This compound (IC₅₀/EC₅₀, µM) | Ibuprofen (IC₅₀, µM) | Diclofenac (IC₅₀, µM) | Celecoxib (IC₅₀, µM) |
| COX-1 Inhibition | 85.2 | 15.5 | 5.2 | 100.0 |
| COX-2 Inhibition | 2.1 | 10.3 | 0.8 | 0.05 |
| COX-2 Selectivity Index (COX-1 IC₅₀/COX-2 IC₅₀) | 40.6 | 1.5 | 6.5 | 2000.0 |
| LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Cells | 12.5 | 25.8 | 9.7 | 1.2 |
| LPS-Induced TNF-α Production in RAW 264.7 Cells | 15.3 | 30.1 | 11.4 | 2.5 |
| LPS-Induced IL-6 Production in RAW 264.7 Cells | 18.9 | 35.6 | 14.2 | 3.1 |
| Heat-Induced Albumin Denaturation | 25.4 | 45.2 | 18.9 | Not typically assessed |
| HRBC Membrane Stabilization | 30.1 | 50.7 | 22.5 | Not typically assessed |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. Lower values indicate higher potency.
Experimental Protocols: In Vitro Assays
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation[8].
-
Principle: A colorimetric or fluorometric method is used to measure the peroxidase activity of cyclooxygenase. The assay quantifies the oxidation of a substrate (e.g., TMPD) by the peroxidase component of the COX enzyme.
-
Procedure:
-
Recombinant human COX-1 or COX-2 enzyme is incubated with arachidonic acid as the substrate in the presence of a heme cofactor.
-
Various concentrations of the test compound (this compound) or reference drugs are added.
-
The reaction is initiated, and the rate of product formation is measured using a spectrophotometer or fluorometer.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
This cell-based assay mimics the inflammatory response of macrophages to bacterial endotoxins.
-
Principle: LPS stimulation of RAW 264.7 macrophage cells induces the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[9][10][11]. The inhibitory effect of the test compound on the production of these mediators is quantified.
-
Procedure:
-
RAW 264.7 cells are cultured in a suitable medium and plated in 96-well plates.
-
Cells are pre-treated with various concentrations of the test compound or reference drugs for 1-2 hours.
-
LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
NO production is measured using the Griess reagent[8].
-
TNF-α and IL-6 levels are quantified using commercially available ELISA kits.
-
The IC₅₀ values are determined from the dose-response curves.
-
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation[12][13].
-
Principle: When subjected to heat, proteins like bovine serum albumin (BSA) undergo denaturation, leading to an increase in turbidity. Anti-inflammatory compounds can stabilize the protein and prevent this denaturation.
-
Procedure:
-
A reaction mixture containing BSA in a buffer is prepared.
-
Various concentrations of the test compound or reference drug are added.
-
The mixture is incubated at physiological temperature (e.g., 37°C) for a short period, followed by heating (e.g., 72°C) to induce denaturation.
-
After cooling, the turbidity of the solution is measured using a spectrophotometer at 660 nm.
-
The percentage of inhibition of denaturation is calculated, and the EC₅₀ is determined.
-
This assay evaluates the ability of a compound to stabilize the lysosomal membrane, which is crucial as the rupture of these membranes releases inflammatory enzymes[12]. The HRBC membrane is analogous to the lysosomal membrane.
-
Principle: Hypotonicity-induced hemolysis of HRBCs is used as a model for lysosomal membrane damage. Anti-inflammatory agents can protect the HRBC membrane from lysis.
-
Procedure:
-
A suspension of HRBCs is prepared from fresh human blood.
-
The HRBC suspension is incubated with various concentrations of the test compound or reference drug in a hypotonic buffer.
-
The mixture is centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at 560 nm.
-
The percentage of membrane stabilization is calculated, and the EC₅₀ is determined.
-
In Vivo Anti-Inflammatory Activity
In vivo models are essential for evaluating the efficacy of a compound in a whole organism, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties[14][15][16].
Data Summary: In Vivo Assays
The following table presents hypothetical data for this compound in a standard in vivo model of acute inflammation.
| Assay | This compound (Inhibition %) | Ibuprofen (Inhibition %) | Diclofenac (Inhibition %) | Celecoxib (Inhibition %) |
| Carrageenan-Induced Paw Edema in Rats (at 3 hours, 50 mg/kg, p.o.) | 65.8% | 55.2% | 70.5% | 75.3% |
p.o.: per os (by mouth)
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model for screening acute anti-inflammatory drugs[15][17].
-
Principle: Subplantar injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity. The early phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily mediated by prostaglandins[15].
-
Procedure:
-
Wistar or Sprague-Dawley rats are fasted overnight.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound (this compound) or reference drugs are administered orally at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle.
-
After a set time (e.g., 1 hour) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution is injected into the subplantar region of the right hind paw.
-
The paw volume is measured at various time points, typically 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Visualizations: Pathways and Workflows
Pro-Inflammatory Signaling Pathway
The diagram below illustrates a simplified signaling pathway leading to the production of key inflammatory mediators and the points of inhibition by NSAIDs.
Experimental Workflow for Anti-Inflammatory Drug Screening
The following diagram outlines the general workflow for the discovery and validation of a novel anti-inflammatory compound.
Conclusion
This guide presents a standardized approach to benchmarking the novel compound this compound against established anti-inflammatory drugs. The outlined in vitro and in vivo experimental protocols, along with the structured data tables and workflow diagrams, provide a comprehensive framework for its evaluation. The hypothetical data suggests that this compound may possess COX-2 selective inhibitory properties, warranting further investigation. Rigorous experimental validation is essential to confirm these preliminary findings and to fully characterize its therapeutic potential.
References
- 1. Buy 3-(Methylthio)aniline | 1783-81-9 [smolecule.com]
- 2. rxfiles.ca [rxfiles.ca]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. List of NSAIDs from strongest to weakest [medicalnewstoday.com]
- 5. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalajrb.com [journalajrb.com]
- 7. IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Activity of S. Marianum and N. Sativa Extracts on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bbrc.in [bbrc.in]
- 13. mdpi.com [mdpi.com]
- 14. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 15. mdpi.com [mdpi.com]
- 16. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 17. ijpras.com [ijpras.com]
Confirming the Mechanism of Action of N-Acetyl-3-methylthio-aniline through Genetic Knockout Studies: A Comparative Guide
Abstract
This guide provides a comparative analysis of N-Acetyl-3-methylthio-aniline (NAMTA), a novel investigational compound, against a well-established alternative, Compound Y, in the context of targeted therapy. The primary focus is to elucidate the proposed mechanism of action of NAMTA through rigorous genetic knockout studies. We present hypothetical experimental data and detailed protocols to offer a comprehensive framework for researchers in drug development. This document serves as a methodological blueprint for validating novel therapeutic agents.
Introduction
This compound (NAMTA) has emerged as a promising therapeutic candidate in preclinical models. Preliminary screenings suggest its potential involvement in modulating the hypothetical "Growth Factor Receptor-Associated Kinase" (GFRAK) signaling pathway, a critical cascade implicated in various proliferative diseases. However, the precise molecular target and mechanism of action remain to be unequivocally confirmed.
This guide outlines a strategy to validate the hypothesis that NAMTA exerts its therapeutic effects through the direct inhibition of GFRAK. We will compare the cellular and molecular effects of NAMTA with those of "Compound Y," a known potent inhibitor of the well-characterized MAPK/ERK pathway, to highlight the specificity of NAMTA's action. The cornerstone of this investigation is the use of CRISPR-Cas9 mediated genetic knockout of the GFRAK gene.
Comparative Analysis of NAMTA and Compound Y
Proposed Signaling Pathways
NAMTA is hypothesized to inhibit the GFRAK pathway, while Compound Y is a known inhibitor of the MEK kinase in the MAPK/ERK pathway. The diagrams below illustrate their respective targets within these signaling cascades.
Independent Verification of the Therapeutic Potential of N-Acetyl-3-methylthio-aniline: A Comparative Guide
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the therapeutic potential, biological activity, or mechanism of action of N-Acetyl-3-methylthio-aniline. The following guide is a conceptual framework designed for researchers and drug development professionals. It outlines a hypothetical investigation based on the known activities of structurally related compounds. The experimental data presented is illustrative and not based on actual results.
This guide proposes a potential therapeutic application for this compound and compares its hypothetical performance with relevant alternatives, providing detailed experimental protocols and conceptual diagrams to support future research.
The parent amine, 3-(methylthio)aniline, is a known precursor in the synthesis of compounds studied for their anti-inflammatory properties, specifically as selective COX-2 inhibitors[1]. N-acetylation, a common step in drug metabolism and synthesis, can significantly alter the pharmacological profile of a compound[2]. For instance, Acetanilide, the N-acetylated version of aniline, was historically used as an analgesic and antipyretic, with its effects attributed to its metabolite, paracetamol[2]. This suggests that N-Acetylation of 3-methylthio-aniline could yield a compound with therapeutic potential, possibly as an anti-inflammatory agent.
Comparative Biological Activity: A Hypothetical Analysis
We hypothesize that this compound may act as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Its potential efficacy is compared with its parent amine and a well-established COX-2 inhibitor, Celecoxib.
Data Presentation
Table 1: Hypothetical In Vitro COX-2 Inhibition This table compares the inhibitory concentration (IC50) of the compounds against COX-1 and COX-2 enzymes. A higher COX-1/COX-2 ratio indicates greater selectivity for the COX-2 enzyme, which is often desirable to reduce gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 5.2 | >19.2 |
| 3-(Methylthio)aniline | >100 | 25.8 | >3.9 |
| Celecoxib (Reference) | 50 | 0.04 | 1250 |
Table 2: Hypothetical Anti-Inflammatory Activity in a Cellular Assay This table shows the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Treatment Conc. (µM) | PGE2 Inhibition (%) |
| This compound | 10 | 78% |
| 3-(Methylthio)aniline | 10 | 35% |
| Celecoxib (Reference) | 10 | 95% |
Experimental Protocols
1. In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.
-
Materials: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, test compounds.
-
Procedure:
-
Reconstitute COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare serial dilutions of the test compounds (this compound, 3-(Methylthio)aniline, Celecoxib) in DMSO.
-
In a 96-well plate, add the enzyme, heme, and various concentrations of the test compounds or vehicle (DMSO).
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a solution of arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction and measure the prostanoid product using a colorimetric probe as per the assay kit instructions. The absorbance is read at 590 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular PGE2 Inhibition Assay
-
Objective: To measure the effect of the test compounds on the production of PGE2 in a cell-based model of inflammation.
-
Materials: RAW 264.7 murine macrophage cell line, Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Lipopolysaccharide (LPS), test compounds, PGE2 ELISA kit.
-
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS until they reach 80% confluency.
-
Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle for 2 hours.
-
Stimulate inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage inhibition of PGE2 production relative to the LPS-stimulated vehicle control.
-
Mandatory Visualization
References
Safety Operating Guide
Navigating the Disposal of N-Acetyl-3-methylthio-aniline: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental responsibility. N-Acetyl-3-methylthio-aniline, an aromatic amine derivative, requires careful handling and a structured disposal plan due to its potential hazards. This guide provides essential, immediate safety and logistical information, outlining the necessary procedures for its proper disposal.
Immediate Safety and Handling
Before initiating any disposal protocol, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent, such as vermiculite or sand. For larger spills, follow your institution's established emergency procedures. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Isolate the Waste: Dedicate a specific, clearly labeled, and sealed container for this compound waste.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.
-
Container Integrity: Ensure the waste container is in good condition and compatible with the chemical.
2. Labeling and Storage:
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
3. Arrange for Professional Disposal:
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with regulatory requirements.
4. Laboratory-Scale Treatment (for small quantities, where permissible and with institutional approval):
For very small residual amounts, chemical deactivation may be an option, but this should only be performed by trained personnel with a thorough understanding of the reaction and with prior approval from your institution's safety officer. Aromatic amines can be degraded through oxidation.
-
Oxidation with Potassium Permanganate: Acidified potassium permanganate can be used to efficiently degrade aromatic amines. This process should be carried out in a fume hood with appropriate shielding. The resulting mixture should then be neutralized and disposed of as hazardous waste.
-
Oxidation of Sulfur Moiety: Small quantities of thiols and sulfides can be oxidized to a less harmful sulfonic acid using sodium hypochlorite (bleach).
Important Note: These laboratory-scale treatments are presented for informational purposes and should not be attempted without a thorough risk assessment and institutional approval. The primary and safest method of disposal remains professional hazardous waste management.
Data Presentation
Currently, there is no specific quantitative data available in the public domain regarding disposal parameters for this compound, such as concentration limits for sewer disposal (which is not recommended) or specific quantities for laboratory-scale treatment. The guiding principle is to treat all quantities as hazardous waste.
| Parameter | Guideline |
| Recommended Disposal Method | Collection by a licensed hazardous waste disposal company. |
| Sewer Disposal | Prohibited. |
| In-Lab Treatment | Only for trace amounts by trained personnel with institutional approval. |
| Waste Container | Labeled, sealed, and chemically compatible. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem.
Personal protective equipment for handling N-Acetyl-3-methylthio-aniline
Disclaimer: No specific Safety Data Sheet (SDS) for N-Acetyl-3-methylthio-aniline was found. The following guidance is based on the safety data of the closely related compounds, 3-(Methylthio)aniline and Aniline. It is imperative to handle this compound with the utmost care, assuming it possesses similar or greater hazards.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal should be strictly adhered to in a laboratory setting.
Quantitative Safety Data
The following table summarizes key quantitative safety and physical property data for analogous compounds. This information is critical for risk assessment and safe handling.
| Property | Value | Analogous Compound |
| Acute Toxicity (Oral LD50) | 750 mg/kg (quail)[1] | 3-(Methylthio)aniline |
| Boiling Point | 163-165 °C @ 16 mmHg[2] | 3-(Methylthio)aniline |
| Density | 1.13 g/mL at 25 °C[2] | 3-(Methylthio)aniline |
| Flash Point | >110 °C (>230 °F)[2] | 3-(Methylthio)aniline |
| Refractive Index | n20/D 1.637[2] | 3-(Methylthio)aniline |
Experimental Protocols: Safe Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Adherence to this workflow is crucial to minimize exposure and ensure a safe laboratory environment.
Caption: Workflow for safe handling of this compound.
Personal Protective Equipment (PPE)
Given the toxicity of analogous compounds, a comprehensive PPE protocol is mandatory. This includes, but is not limited to:
-
Eye Protection: Wear chemical safety goggles and a face shield where there is a potential for splashing.[3][4]
-
Skin Protection:
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Operational Plan: Handling Procedures
-
Preparation:
-
During the Experiment:
-
Spill Response:
-
In case of a spill, evacuate the area and alert others.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
-
Ventilate the area and wash the spill site after the material has been removed.
-
Disposal Plan
-
Waste Collection: All waste materials containing this compound must be collected in a designated, labeled, and sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[1] All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Contaminated Materials: Any materials, such as gloves or paper towels, that come into contact with the chemical should also be treated as hazardous waste and disposed of accordingly.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
